Methyl 2-(4-bromo-2,5-difluorophenyl)acetate is a highly specialized fluorinated phenylacetic acid derivative used primarily as a building block in the synthesis of next-generation kinase inhibitors, specifically targeting CSNK1A1 (Casein Kinase 1 Alpha 1) for the treatment of hematological malignancies like Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).
Structural Utility in Drug Design:
The 4-Bromo Handle: Provides a site for orthogonal functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex heteroaromatic scaffolds.
The 2,5-Difluoro Substitution: This specific fluorination pattern exerts a profound "Ortho-Effect," metabolically blocking the ring against oxidative degradation (P450 metabolism) while modulating the pKa of the benzylic position. It also influences the torsion angle of the phenyl ring relative to the attached pharmacophore, often locking the molecule into a bioactive conformation.
The Methyl Ester: Serves as a versatile "masked" carboxylate. It can function as a prodrug moiety to improve cellular permeability or be hydrolyzed/amidated to form the final active warhead.
Physicochemical Profile
The following data aggregates experimental and predicted properties critical for handling and formulation.
Property
Value
Notes
Appearance
Low-melting solid or viscous oil
Often solidifies upon high-vacuum drying.
Boiling Point
~285°C (Predicted)
Decomposes before boiling at atm pressure.
Density
1.62 ± 0.1 g/cm³
High density due to halogenation.
LogP
2.81 (Predicted)
Moderate lipophilicity; good membrane permeability.
Solubility
DMSO, DMF, DCM, EtOAc
Insoluble in water; hydrolyzes slowly in aqueous base.
Flash Point
>110°C
Non-flammable under standard lab conditions.
pKa (Acid)
~3.5 (Hydrolyzed form)
The difluoro substitution significantly increases acidity compared to phenylacetic acid (pKa 4.3).
Synthetic Utility & Retrosynthesis
The synthesis and utilization of CAS 1805105-03-6 follow a logic of divergent modification . The compound is typically synthesized from 1,4-dibromo-2,5-difluorobenzene via lithiation strategies, ensuring regioselectivity.
Diagram 1: Synthesis & Application Workflow
Caption: Synthetic pathway from commodity precursors to CAS 1805105-03-6 and its downstream divergence into drug scaffolds.
Experimental Protocols
Protocol A: Utilization in Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Context: This protocol describes attaching the "tail" (CAS 1805105-03-6) to a heteroaromatic "head" group, a standard step in medicinal chemistry.
Degassing: In a microwave vial or round-bottom flask, combine the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
Assembly: Add the methyl ester (1.0 eq), the boronic acid partner (1.1 eq), and K₂CO₃ (3.0 eq).
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%) last. Seal the vessel immediately.
Reaction:
Thermal: Heat to 90°C for 4–12 hours.
Microwave: Irradiate at 110°C for 30–60 minutes.
Work-up: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic phase over MgSO₄.[1]
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂).
Note: The difluoro-ester moiety is stable under these basic conditions for short durations, but prolonged heating may cause partial hydrolysis to the acid. If hydrolysis occurs, re-esterify using TMS-diazomethane or proceed with the acid if the next step requires it.
Protocol B: Hydrolysis to the Free Acid
Context: Converting the ester to the active carboxylic acid for amide coupling.
Dissolve CAS 1805105-03-6 in THF:MeOH:Water (3:1:1).
Add LiOH·H₂O (2.0 eq) at 0°C.
Stir at Room Temperature (RT) for 2 hours. Monitor by LCMS (Acid mass: 250.02 Da).
Acidification: Carefully acidify to pH 3 with 1N HCl.
Extraction: Extract with EtOAc (x3). The product will be in the organic layer.[1]
Handling & Safety (MSDS Summary)
Hazard Classification:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic ester is susceptible to slow hydrolysis if exposed to ambient moisture.
Disposal: Halogenated organic waste. Do not mix with strong oxidizers or strong bases (unless controlled reaction).
References
Broad Institute, Dana-Farber Cancer Institute. (2018). Compounds and Methods Useful for Treating or Preventing Cancers.[2] WO 2018/183936. (Describes CSNK1A1 inhibitors utilizing fluorinated phenylacetic acid scaffolds).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1805105-03-6. PubChem.[3][4]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Grounding for the "Ortho-Effect" and metabolic stability of difluorophenyl rings).
Comprehensive Structural Analysis and Synthetic Utility of C9H7BrF2O2 Isomers
A Guide for Medicinal Chemistry and Process Development Part 1: Molecular Identity & Physicochemical Profile The molecular formula C9H7BrF2O2 represents a specific chemical space occupied by fluorinated esters and aromat...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Medicinal Chemistry and Process Development
Part 1: Molecular Identity & Physicochemical Profile
The molecular formula C9H7BrF2O2 represents a specific chemical space occupied by fluorinated esters and aromatic scaffolds. In drug discovery, this formula is not a single entity but a "degenerate" identifier for two distinct classes of high-value intermediates: gem-difluoroalkylating reagents and polyfunctionalized aromatic building blocks .
Understanding the precise physicochemical properties is the first step in reaction planning and analytical validation.
Cheminformatics & Mass Spectrometry Data
For researchers utilizing Mass Spectrometry (LC-MS/GC-MS), the presence of Bromine creates a distinct isotopic signature that serves as a diagnostic tool.
Property
Value
Technical Note
Molecular Formula
C₉H₇BrF₂O₂
Average Molecular Weight
265.05 g/mol
Used for stoichiometric calculations (weighing).
Monoisotopic Mass
263.9597 Da
Based on ⁷⁹Br. Target for High-Res MS (HRMS).
Isotopic Pattern (M:M+2)
1 : 1
The ~50/50 abundance of ⁷⁹Br and ⁸¹Br results in two peaks of nearly equal height at m/z 264 and 266.
Elemental Composition
C (40.78%), H (2.66%), Br (30.15%), F (14.33%), O (12.07%)
High halogen content significantly increases lipophilicity (LogP).
Part 2: Structural Isomerism & Case Studies
To provide actionable insights, this guide segments C9H7BrF2O2 into its two most chemically relevant isomers used in pharmaceutical synthesis.
Case Study A: The Reagent
Compound: Benzyl 2-bromo-2,2-difluoroacetate
CAS: 155820-63-6
Role: A specialized reagent for introducing the gem-difluoro motif (CF₂) into organic molecules.[1]
This isomer is characterized by a reactive aliphatic tail containing the Br-CF2-CO- moiety. It is a lipophilic analog of Ethyl bromodifluoroacetate (the "Reformatsky" reagent) but carries a benzyl ester, which can be cleaved via hydrogenolysis (H₂/Pd-C) under neutral conditions—a critical feature when working with acid-sensitive substrates.
Case Study B: The Scaffold
Compound: Ethyl 2-bromo-4,5-difluorobenzoate (and related isomers)
CAS: 144267-97-0
Role: A core scaffold for constructing fluorinated biaryls via cross-coupling.
In this isomer, the halogens are attached directly to the aromatic ring. The structure allows for orthogonal functionalization: the ester directs nucleophilic attack, while the bromine serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
The primary utility of the "Reagent" isomer is the generation of difluorocarbene (:CF₂) or Reformatsky-type nucleophiles. This is essential for synthesizing gem-difluorocyclopropanes, which are bioisosteres for ketones and ethers in drug design.
Activation: The reagent acts as a difluorocarbene source when treated with a reducing agent (active Zn) or under specific thermal conditions.
Cycloaddition: The generated :CF₂ species undergoes [2+1] cycloaddition with alkenes.[2]
Mechanism Visualization:
Caption: Divergent reaction pathways for Benzyl bromodifluoroacetate: Reformatsky addition to carbonyls vs. Difluorocarbene generation for cyclopropanation.
For the "Scaffold" isomer, the synthetic strategy relies on the reactivity difference between the C-Br bond and the C-F bonds.
Step 1 (C-Br Activation): Palladium-catalyzed cross-coupling (e.g., Suzuki) occurs exclusively at the Br position due to the weaker bond dissociation energy compared to C-F.
Step 2 (SNAr): The fluorine atoms, activated by the electron-withdrawing ester group, can subsequently be displaced by amines or alkoxides via Nucleophilic Aromatic Substitution (SNAr).
Part 4: Analytical Characterization (Elucidation)
Distinguishing between Isomer A (Reagent) and Isomer B (Scaffold) is straightforward using Nuclear Magnetic Resonance (NMR).
Technique
Isomer A: Benzyl 2-bromo-2,2-difluoroacetate
Isomer B: Ethyl 2-bromo-4,5-difluorobenzoate
¹⁹F NMR
Single Singlet: ~ -60 ppm (typical for -CF₂Br). No H-F coupling unless high res.
Two Multiplets: ~ -100 to -140 ppm (aromatic F). Complex coupling patterns due to H-F and F-F interactions.
¹H NMR
Benzyl Region: Multiplet at 7.3 ppm (5H). Methylene: Singlet at 5.3 ppm (2H).
Ethyl Group: Quartet (~4.4 ppm) and Triplet (~1.4 ppm). Aromatic: Two distinct doublets/multiplets in the aromatic region.
Self-Validating Protocol (QC Check):
Before using C9H7BrF2O2 in a critical step, run a quick ¹⁹F NMR.
If you see a signal near -60 ppm: You have the Reagent .
If you see signals > -100 ppm: You have the Aromatic Scaffold .
Part 5: Safety & Handling (HSE)
Both classes of isomers are potent alkylating agents or irritants.
Hazards: Causes severe skin burns and eye damage (H314). Harmful if swallowed (H302).
Lachrymator: Benzyl 2-bromo-2,2-difluoroacetate is a potential lachrymator (tear gas effect) due to the alpha-halo ester functionality.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis of the ester releases HF and Bromodifluoroacetic acid, which are highly corrosive).
References
Amii, H., et al. (2010).[3][4] "Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes."[4] Synthesis.
Technical Safety & Handling Guide: Methyl 2-(4-bromo-2,5-difluorophenyl)acetate
The following technical guide provides an in-depth analysis of the safety, handling, and application profile for Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS: 1805105-03-6). Executive Summary & Compound Identity Met...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the safety, handling, and application profile for Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS: 1805105-03-6).
Executive Summary & Compound Identity
Methyl 2-(4-bromo-2,5-difluorophenyl)acetate is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical candidates. Its structural core—a 2,5-difluorophenyl ring substituted with a bromine atom and an acetate side chain—makes it a high-value scaffold for medicinal chemistry. The fluorine atoms modulate metabolic stability and lipophilicity (LogP), while the bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
This guide synthesizes critical safety data, physicochemical properties, and risk management protocols to ensure scientific integrity and personnel safety during drug development workflows.
Physicochemical Profile
The following data establishes the baseline for handling and engineering controls.
Property
Specification
Technical Note
CAS Number
1805105-03-6
Unique identifier; distinct from alpha-bromo esters.
Formula
Halogenated aromatic ester.
Molecular Weight
265.05 g/mol
Moderate molecular weight building block.
Physical State
Liquid / Low-melting solid
Typically a viscous oil or solid depending on purity/temp.
Solubility
Organic Solvents (DCM, EtOAc)
Lipophilic; sparingly soluble in water.
Boiling Point
~265°C (Predicted)
High boiler; low volatility at RT, but aerosols are hazardous.
Hazard Identification & Risk Assessment (GHS)
Unlike alpha-bromo esters (which are potent lachrymators), the bromine in this compound is aryl-bound. However, the compound remains a significant irritant. The following classification is derived from standard GHS assessments for this structural class.
GHS Classification[1]
Signal Word:WARNING
Pictogram:GHS07 (Exclamation Mark)
Hazard Code
Hazard Statement
Mechanistic Insight
H302
Harmful if swallowed
Bioavailability of fluorinated aromatics can lead to systemic toxicity.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][4] Remove contact lenses.[5][1][4]
Strategic Handling & Storage Protocols
Proper storage is not merely a safety requirement but a quality assurance measure. Esters are prone to hydrolysis, and aryl halides can be light-sensitive.
Storage Architecture
Temperature: 2–8°C (Refrigerated).
Atmosphere: Inert gas (Argon or Nitrogen). Reasoning: Prevents moisture-induced hydrolysis of the methyl ester to the corresponding acid.
Container: Amber glass. Reasoning: Protects the C-Br bond from potential photolytic degradation.
Engineering Controls
All operations involving open containers must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
Emergency Response Architecture
In the event of a spill or exposure, a pre-validated decision logic minimizes injury and contamination.[1]
Spill Response Workflow
The following diagram illustrates the critical decision nodes for managing a spill of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate.
Figure 1: Decision logic for chemical spill response, prioritizing personnel safety and containment.
Application Context: Synthetic Workflow & Safety
This compound is frequently employed in Suzuki-Miyaura Cross-Coupling reactions to generate biaryl scaffolds. The following protocol integrates safety checks directly into the experimental workflow.
Protocol: Palladium-Catalyzed Cross-Coupling
Objective: Coupling of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate with an aryl boronic acid.
Preparation (Inert Atmosphere Box/Glove Bag):
Weigh the bromide (CAS 1805105-03-6) and boronic acid.
Safety Check: Ensure all solids are handled to minimize dust; use anti-static gun if necessary.
Solvent Degassing:
Solvents (e.g., 1,4-Dioxane/Water) must be degassed to prevent Pd catalyst deactivation.
Safety Check: When using freeze-pump-thaw, ensure glassware is rated for high vacuum to prevent implosion.
Reaction Setup:
Add Base (
or ) and Catalyst ().
Heat to 80–100°C.
Safety Check: Use a blast shield if heating in a sealed pressure vial.
Workup:
Dilute with EtOAc, wash with brine.
Safety Check: The organic layer contains the fluorinated product; treat all raffinates (aqueous waste) as halogenated organic waste due to trace solubility.
Synthesis Safety Workflow
The diagram below visualizes the safety checkpoints during the synthetic process.
The Convergence of Fluorination and Tissue Engineering: A Technical Guide to Difluorophenyl Acetate Derivatives in Bioactive Scaffolds
Abstract The confluence of materials science and regenerative medicine has ushered in an era of sophisticated bioactive scaffolds designed to orchestrate complex cellular processes.[1][2] This technical guide delves into...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The confluence of materials science and regenerative medicine has ushered in an era of sophisticated bioactive scaffolds designed to orchestrate complex cellular processes.[1][2] This technical guide delves into a niche yet promising area: the application of difluorophenyl acetate derivatives as bioactive components within these scaffolds. The strategic incorporation of fluorine atoms into phenylacetic acid structures can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[3] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, fabrication, and application of these functionalized biomaterials. We will explore their potential in tissue engineering, particularly for bone regeneration, and as controlled drug delivery systems.[4][5] Foundational principles are coupled with actionable, field-proven protocols to provide a self-validating framework for innovation in this exciting domain.
Introduction: The Rationale for Fluorination in Bioactive Scaffolds
The primary objective of tissue engineering is to develop functional substitutes for damaged tissues and organs.[2] Central to this endeavor are bioactive scaffolds, which provide a temporary three-dimensional microenvironment to support cell growth and guide tissue regeneration.[1][5] The ideal scaffold should be biocompatible, possess appropriate mechanical properties, and exhibit bioactivity to promote desired cellular responses.[6]
The incorporation of bioactive molecules, such as growth factors and drugs, into scaffolds can significantly enhance their therapeutic efficacy.[4][7] Difluorophenyl acetate derivatives have emerged as a compelling class of molecules for this purpose. The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly influence its properties.[8] In the context of phenylacetic acid, fluorination can lead to:
Enhanced Metabolic Stability: The strong carbon-fluorine bond can resist enzymatic degradation, prolonging the bioactive effect of the molecule.[3]
Increased Lipophilicity: This can improve the molecule's ability to cross cell membranes and interact with intracellular targets.[3]
Altered Binding Affinity: Fluorine atoms can participate in unique non-covalent interactions, potentially enhancing the binding affinity of the molecule to its biological target.[3]
These properties make difluorophenyl acetate derivatives attractive candidates for applications ranging from anti-inflammatory agents to anticancer drugs.[3] When integrated into a scaffold, they can be released in a controlled manner to modulate the local cellular environment and promote tissue regeneration.
Synthesis and Characterization of Difluorophenyl Acetate Derivatives
The synthesis of difluorophenyl acetate derivatives is a critical first step in their application in bioactive scaffolds. Several synthetic routes are available, with the choice depending on the desired substitution pattern and scalability.[3]
General Synthetic Protocol: A Representative Example
A common approach involves the reaction of a difluorophenylacetic acid with an alcohol in the presence of an acid catalyst to form the corresponding ester. This ester can then be incorporated into a polymer backbone or physically entrapped within a scaffold matrix.
Protocol 1: Synthesis of Ethyl 2-(3,4-difluorophenyl)acetate
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-difluorophenylacetic acid (1.0 equivalent) in an excess of absolute ethanol.
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.
Extraction: Dilute the residue with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(3,4-difluorophenyl)acetate.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization Techniques
Thorough characterization of the synthesized derivatives is essential to confirm their identity, purity, and properties.
Technique
Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
To elucidate the chemical structure and confirm the presence and position of fluorine atoms.
Mass Spectrometry (MS)
To determine the molecular weight and confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
To identify the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC)
To assess the purity of the synthesized compound.
Fabrication of Difluorophenyl Acetate-Functionalized Scaffolds
The incorporation of difluorophenyl acetate derivatives into a scaffold can be achieved through various fabrication techniques. The choice of method depends on the desired scaffold architecture, material properties, and drug release profile.[9]
Electrospinning
Electrospinning is a versatile technique for producing nanofibrous scaffolds that mimic the native extracellular matrix (ECM).[6] A polymer solution containing the difluorophenyl acetate derivative is extruded through a spinneret under a high-voltage electric field.
Workflow for Electrospinning Functionalized Scaffolds
Caption: Workflow for fabricating and characterizing electrospun scaffolds.
3D Printing (Additive Manufacturing)
3D printing allows for the precise fabrication of scaffolds with complex, patient-specific architectures.[10] The difluorophenyl acetate derivative can be incorporated into the printing ink or filament.
Hydrogel Formation
Hydrogels are water-swollen polymer networks that can encapsulate drugs and cells.[4] The difluorophenyl acetate derivative can be physically entrapped within the hydrogel matrix or chemically conjugated to the polymer chains.
Applications in Tissue Engineering and Drug Delivery
The unique properties of difluorophenyl acetate-functionalized scaffolds open up a wide range of potential applications.
Bone Tissue Engineering
Bone regeneration is a complex process that requires a scaffold to provide mechanical support and promote osteogenesis.[11][12] Scaffolds releasing difluorophenyl acetate derivatives with anti-inflammatory properties could help to modulate the initial inflammatory response following implantation, creating a more favorable environment for bone healing. Furthermore, derivatives with osteoinductive properties could directly stimulate the differentiation of mesenchymal stem cells into osteoblasts.[12]
Signaling Pathway for Osteogenic Differentiation
Caption: Potential signaling pathway for osteogenic differentiation.
Controlled Drug Delivery
The controlled release of therapeutic agents from a scaffold is crucial for maintaining a therapeutic concentration at the target site while minimizing systemic side effects.[7] The release kinetics of the difluorophenyl acetate derivative can be tailored by adjusting the scaffold's properties, such as its degradation rate and porosity.[4]
Factors Influencing Drug Release
Factor
Effect on Release Rate
Polymer Degradation Rate
Faster degradation leads to a faster release.
Scaffold Porosity
Higher porosity can facilitate faster diffusion and release.
Drug Loading
Higher drug loading can result in a faster initial burst release.
Drug-Polymer Interaction
Stronger interactions can lead to a slower, more sustained release.
Biocompatibility and In Vitro/In Vivo Evaluation
Ensuring the biocompatibility of the functionalized scaffold is paramount. Fluorinated materials have been shown to be biocompatible in various applications.[13][14][15][16]
In Vitro Biocompatibility Assessment
Protocol 2: Cell Viability Assay (MTT Assay)
Cell Seeding: Seed a relevant cell line (e.g., osteoblasts for bone tissue engineering applications) onto the functionalized scaffold in a 96-well plate.
Incubation: Incubate the cells for various time points (e.g., 24, 48, and 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Evaluation
Animal models are used to assess the in vivo performance of the scaffold, including its biocompatibility, degradation, and efficacy in promoting tissue regeneration.
Future Perspectives and Conclusion
The application of difluorophenyl acetate derivatives in bioactive scaffolds represents a promising frontier in tissue engineering and drug delivery. Future research will likely focus on:
Synthesis of Novel Derivatives: Developing new difluorophenyl acetate derivatives with enhanced bioactivity and specific targeting capabilities.
Advanced Scaffold Designs: Creating multi-functional scaffolds that can release multiple therapeutic agents with different release profiles.
Personalized Medicine: Tailoring scaffold properties to meet the specific needs of individual patients.
References
Liu, J., Song, Q., Yin, W., Li, C., An, N., Le, Y., Wang, Q., Feng, Y., Hu, Y., & Wang, Y. (2024). Bioactive scaffolds for tissue engineering: A review of decellularized extracellular matrix applications and innovations. Exploration, 5, 20230078. [Link]
Liu, J., Song, Q., Yin, W., Li, C., An, N., Le, Y., Wang, Q., Feng, Y., Hu, Y., & Wang, Y. (2024). Bioactive scaffolds for tissue engineering: A review of decellularized extracellular matrix applications and innovations. Hepatology. [Link]
Liu, J., Song, Q., Yin, W., Li, C., An, N., Le, Y., Wang, Q., Feng, Y., Hu, Y., & Wang, Y. (2024). Bioactive scaffolds for tissue engineering: A review of decellularized extracellular matrix applications and innovations. Exploration. [Link]
Park, K. (2020). Polymer scaffolds as drug delivery systems. Journal of Controlled Release, 320, 24-36. [Link]
Nainar, S. M., et al. (2014). A review on bioscaffolds for tissue engineering application. Scholars Journal of Engineering and Technology, 2(2A), 184-192. [Link]
Ye, S. H., et al. (2025). In Vitro and In Vivo biocompatibility study of fluorinated polyphosphazene coatings for blood-contacting medical devices. Acta Biomaterialia, S1742-7061(25), 00486-5. [Link]
Schoen, M. R., et al. (2016). Controlled Drug Release for Tissue Engineering. Journal of Controlled Release, 240, 193-209. [Link]
Tanaka, M., et al. (2002). Biocompatibility of fluorinated polyimide. Journal of Biomedical Materials Research, 60(2), 206-213. [Link]
Rezwan, K., et al. (2014). Bioactive composite materials for tissue engineering scaffolds. Expert Review of Medical Devices, 11(1), 89-107. [Link]
Yilgor, P., et al. (2014). Polymeric Scaffolds for Controlled Drug Release Applications. Journal of Materials Science: Materials in Medicine, 25(5), 1235-1252. [Link]
Khan, T. K. H., et al. (2023). Polymers in Controlled Release Drug Delivery Systems: An Exploration of Properties, and Applications. IIP Series. [Link]
Islam, M. S., et al. (2018). Composite Polymeric Scaffolds with Controlled Pore Opening and Drug Delivery for Tissue Engineering Applications. 2018 IEEE International Symposium on Signal Processing and Information Technology (ISSPIT). [Link]
Ratner, B. D. (2014). Fluorinated Biomaterials. ResearchGate. [Link]
Kumar, K., et al. (2019). Fluorinated peptide biomaterials. Peptide Science, 111(1), e24093. [Link]
Sukhishvili, S. A., et al. (2018). Biocompatible Nanocoatings of Fluorinated Polyphosphazenes through Aqueous Assembly. ACS Applied Materials & Interfaces, 10(11), 9318-9327. [Link]
Le, T. H., et al. (2018). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1500-1506. [Link]
CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid. (2009).
Chen, F. M., et al. (2020). A review of biomimetic scaffolds for bone regeneration: Toward a cell-free strategy. Journal of Tissue Engineering, 11, 2041731420942312. [Link]
CN101486638A - Preparation of 2,3-difluorophenylacetic acid. (2009).
Sharma, C., et al. (2025). Advanced polymeric scaffolds for bone tissue regeneration. Open Exploration, 2, 1-17. [Link]
DiPietro, L. A., et al. (2024). Functional Scaffolds for Bone Tissue Regeneration: A Comprehensive Review of Materials, Methods, and Future Directions. International Journal of Molecular Sciences, 25(19), 10505. [Link]
Gonzalez-Perez, F., et al. (2022). Bioactive Cellulose Acetate Electrospun Mats as Scaffolds for Bone Tissue Regeneration. Polymers, 14(3), 594. [Link]
Stone, C. A., et al. (1980). Chemical and Pharmacological Properties of Diflunisal. British Journal of Clinical Pharmacology, 10(Suppl 1), 29S-39S. [Link]
Abbasi, N., et al. (2024). Additively manufactured porous scaffolds by design for treatment of bone defects. Frontiers in Bioengineering and Biotechnology, 12, 1338831. [Link]
Rajan, R., et al. (2023). Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources. Journal of Nanomaterials, 2023, 8868919. [Link]
University of Florida. (2019). Drug Delivery Nanoparticles That Improve Efficacy of Drugs for Osteoarthritis. UFInnovate. [Link]
The Strategic Utility of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient discovery of novel t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient discovery of novel therapeutics. Among the vast arsenal of available synthons, halogenated and particularly fluorinated phenylacetic acid derivatives have carved out a significant niche due to their unique physicochemical properties that can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth technical overview of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate, a versatile building block, focusing on its synthesis, commercial availability, and, most critically, its application in the development of next-generation therapeutics, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Physicochemical Properties and Strategic Importance
Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS Number: 1805105-03-6) is a polysubstituted benzene derivative featuring a bromine atom and two fluorine atoms on the phenyl ring, along with a methyl acetate moiety. This specific arrangement of functional groups imparts a unique combination of properties that are highly sought after in drug design.
Table 1: Key Physicochemical Properties of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate
The presence of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and modulate the pKa of nearby functional groups. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of a wide range of molecular complexity.
Commercial Availability and Pricing
Methyl 2-(4-bromo-2,5-difluorophenyl)acetate is readily available from a variety of chemical suppliers catering to the research and development sector. The pricing is quantity-dependent, with costs decreasing on a per-gram basis for larger quantities.
Table 2: Representative Supplier Pricing for Methyl 2-(4-bromo-2,5-difluorophenyl)acetate
Supplier
Quantity
Estimated Price (USD)
Purity
The Lab Chem
Not specified
₩64,460
97%
Alchimica
5 g
Not specified
Not specified
BLD Pharm
Custom
Inquiry required
Not specified
Fisher Scientific
1 g
Inquiry required
Not specified
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to obtain quotes directly from suppliers for the most up-to-date pricing.
Synthesis of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate
The most common and straightforward method for the preparation of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate is the Fischer esterification of its corresponding carboxylic acid, 2-(4-bromo-2,5-difluorophenyl)acetic acid.[3] This acid-catalyzed esterification is a robust and well-established reaction in organic synthesis.[4]
Application Note: Suzuki-Miyaura Coupling Protocol for Methyl 2-(4-bromo-2,5-difluorophenyl)acetate
This Application Note provides a validated protocol for the Suzuki-Miyaura cross-coupling of methyl 2-(4-bromo-2,5-difluorophenyl)acetate . This scaffold is a critical intermediate in the synthesis of pharmaceuticals (e....
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a validated protocol for the Suzuki-Miyaura cross-coupling of methyl 2-(4-bromo-2,5-difluorophenyl)acetate . This scaffold is a critical intermediate in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals, where the 2,5-difluoro substitution pattern modulates metabolic stability and lipophilicity.[1]
Introduction & Chemical Context
The substrate methyl 2-(4-bromo-2,5-difluorophenyl)acetate presents a unique set of electronic and steric challenges that distinguish it from standard aryl bromides.
Electronic Activation: The two fluorine atoms at positions 2 and 5 exert a strong inductive electron-withdrawing effect (-I). This significantly lowers the electron density of the aromatic ring, making the C-Br bond highly reactive toward oxidative addition by Palladium(0).
Chemo-sensitivity: The methyl ester moiety is susceptible to hydrolysis under the basic conditions required for Suzuki coupling. Furthermore, the benzylic protons (
to the ester) are acidified by both the carbonyl group and the electron-deficient difluorophenyl ring, increasing the risk of base-mediated side reactions (e.g., condensation or racemization if chiral).
Strategic Approach:
To mitigate ester hydrolysis while maintaining high catalytic activity, this protocol utilizes a mild base system (K₃PO₄) and a controlled aqueous interface , avoiding strong hydroxides or alkoxides.
Method Development & Optimization
The following data summarizes the optimization process used to define the standard protocol.
Table 1: Reaction Parameter Screening
Target: Coupling with Phenylboronic Acid (Model Substrate)
The presence of fluorine atoms accelerates the Oxidative Addition step but can stabilize the Pd(II) intermediate, potentially slowing down Transmetallation . The use of a base like Phosphate is critical to form the reactive boronate species.
Caption: Catalytic cycle highlighting the accelerated oxidative addition due to the electron-deficient 2,5-difluorophenyl ring.
Standard Operating Procedure (SOP)
Objective: Synthesis of biaryl esters via Suzuki-Miyaura coupling.
Scale: 1.0 mmol (Adaptable to gram-scale).
Strictly exclude air. Avoid Copper contaminants.[9]
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
BenchChem. (2025).[1][4] A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. Link
Sigma-Aldrich. (2025). Product Specification: Methyl 2-(4-bromo-2,5-difluorophenyl)acetate. Link
Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Conditions. Link
Hydrolysis conditions for methyl 2-(4-bromo-2,5-difluorophenyl)acetate to acid
[label="TLC / LC-MS\n Figure 1: Mechanistic causality of LiOH and THF in accelerating ester hydrolysis. Quantitative Data: Comparison of Hydrolysis Conditions To establish a robust protocol, various hydrolysis conditions...
Author: BenchChem Technical Support Team. Date: March 2026
[label="TLC / LC-MS\n
Figure 1: Mechanistic causality of LiOH and THF in accelerating ester hydrolysis.
Quantitative Data: Comparison of Hydrolysis Conditions
To establish a robust protocol, various hydrolysis conditions were evaluated. The LiOH-mediated approach demonstrates superior yield and minimizes the risk of degradation.
Method
Reagents & Solvents
Temp (°C)
Time (h)
Yield (%)
Causality & Remarks
A (Recommended)
LiOH·H₂O (3 eq), THF/MeOH/H₂O (3:1:1)
20-25
2 - 4
>95%
Homogeneous system; fast kinetics via Li⁺ coordination; no side reactions.
B (Alternative)
NaOH (3 eq), EtOH/H₂O (1:1)
60
1 - 2
85-90%
Requires heating; biphasic transition can cause inconsistent reaction rates.
Figure 2: Step-by-step experimental workflow for LiOH-mediated hydrolysis.
Step-by-Step Methodology:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (3.77 mmol) of methyl 2-(4-bromo-2,5-difluorophenyl)acetate in 15 mL of THF and 5 mL of Methanol.
Base Addition: Dissolve 0.47 g (11.3 mmol, 3.0 equiv) of Lithium hydroxide monohydrate (LiOH·H₂O) in 5 mL of deionized water. Add this aqueous solution dropwise to the stirring organic mixture at room temperature (20-25 °C).
Reaction Monitoring: Stir the resulting homogeneous mixture for 2 to 4 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 7:3) or LC-MS until the starting material is completely consumed.
Volatile Removal: Transfer the mixture to a rotary evaporator and concentrate under reduced pressure (at 30 °C) to remove the majority of THF and Methanol. Analytical Insight: Do not evaporate to complete dryness, as keeping the carboxylate salt in an aqueous solution prevents trapping impurities.
Acidification: Dilute the remaining aqueous residue with 10 mL of water and cool the flask in an ice bath (0-5 °C). Slowly add 1M HCl dropwise while stirring until the pH of the solution reaches 1-2 (verify with pH paper). A white precipitate of the free acid will form immediately.
Extraction: Transfer the acidic mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).
Washing & Drying: Combine the organic extracts and wash with 15 mL of brine. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford 2-(4-bromo-2,5-difluorophenyl)acetic acid as a white to off-white solid.
Characterization: Verify product integrity via ¹H-NMR (DMSO-d6). Confirm success by observing the disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of the broad carboxylic acid -OH peak (>12.0 ppm).
References
Hayashi, K., et al. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chemical & Pharmaceutical Bulletin, 69(6), 581-584 (2021). URL: [Link]
Common Organic Chemistry. "Ester to Acid - Common Conditions: NaOH + H2O/MeOH/THF." URL: [Link]
National Center for Biotechnology Information. "2-(4-Bromo-2,5-difluorophenyl)acetic acid (CID 53403615)." PubChem Database. URL: [Link]
Method
Application Note: High-Efficiency Synthesis of GPR119 Agonists Using Fluorinated Phenylacetate Intermediates
Abstract & Introduction G-protein-coupled receptor 119 (GPR119) has emerged as a critical target for the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity.[1][2] Expressed primarily in pancreatic -cells and intest...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
G-protein-coupled receptor 119 (GPR119) has emerged as a critical target for the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity.[1][2] Expressed primarily in pancreatic
-cells and intestinal L-cells, GPR119 activation stimulates glucose-dependent insulin secretion (GSIS) and the release of incretin hormones like GLP-1.[1][2]
This application note details the synthetic pathway for a potent class of GPR119 agonists utilizing fluorinated phenylacetate intermediates . While early agonists utilized ether linkages, recent Structure-Activity Relationship (SAR) studies, including those by Merck & Co., have validated phenylacetamide scaffolds as potent agonists with favorable physicochemical properties.[3]
Why Fluorinated Phenylacetates?
The incorporation of fluorine into the phenylacetate moiety serves two critical medicinal chemistry functions:
Metabolic Stability: Fluorine substitution (particularly at the para position) blocks cytochrome P450-mediated oxidative metabolism, significantly extending the half-life (
) of the agonist.
Lipophilicity Modulation: The electron-withdrawing nature of fluorine modulates the acidity of the benzylic protons and adjusts the
, improving membrane permeability without compromising solubility.
Scientific Rationale & Mechanism
Mechanism of Action
The agonist binds to GPR119, triggering a
-coupled signaling cascade.[1] This results in the accumulation of cAMP, which directly triggers insulin exocytosis in -cells and GLP-1 secretion in enteroendocrine cells.
Figure 1: Signal transduction pathway of GPR119 activation leading to incretin release.[1]
Synthetic Strategy
The synthesis adopts a convergent approach. The core pharmacophore is constructed by coupling a fluorinated phenylacetic acid with a protected 4-aminopiperidine . The resulting amide is then deprotected and functionalized at the piperidine nitrogen with a heteroaryl "cap" (often a pyrimidine or carbamate) to maximize receptor occupancy.
Rationale: HATU is selected over EDC/HOBt for this protocol due to faster reaction kinetics and higher yields with electron-deficient acids like fluorinated phenylacetates.
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-fluorophenyl)acetic acid (1.0 equiv, 5.0 mmol, 770 mg) in anhydrous DMF (15 mL).
Activation: Add DIPEA (3.0 equiv, 15.0 mmol, 2.6 mL) followed by HATU (1.1 equiv, 5.5 mmol, 2.09 g). Stir at room temperature (RT) for 15 minutes to activate the carboxylic acid. Note: Solution typically turns slightly yellow.
Coupling: Add 1-N-Boc-4-aminopiperidine (1.0 equiv, 5.0 mmol, 1.0 g) in one portion.
Reaction: Stir the mixture at RT under nitrogen atmosphere for 4–6 hours. Monitor by LC-MS (Target mass: [M+H]+ ~ 337.2 - Boc loss fragment or 459.2 adduct).
Workup:
Dilute reaction mixture with Ethyl Acetate (100 mL).
Wash sequentially with:
1M HCl (2 x 30 mL) – Removes unreacted amine/DIPEA.
Rationale: The piperidine nitrogen must be exposed to attach the "tail" group, which is crucial for hydrophobic interactions within the GPR119 binding pocket.
Deprotection: Dissolve the intermediate from Protocol A (4.0 mmol) in DCM (10 mL). Cool to 0°C. Add Trifluoroacetic acid (TFA) (5 mL) dropwise. Stir at RT for 2 hours.
Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. This yields the TFA salt of N-(piperidin-4-yl)-2-(4-fluorophenyl)acetamide.
N-Arylation (Example: Pyrimidine Capping):
Dissolve the TFA salt (1.0 equiv) in Acetonitrile (20 mL).
Add Potassium Carbonate (
) (4.0 equiv) and the desired Heteroaryl Chloride (e.g., 2-chloropyrimidine, 1.1 equiv).
Reflux at 80°C for 12 hours.
Final Workup: Filter off solids, concentrate filtrate, and purify via preparative HPLC or crystallization from EtOH.
Data Analysis & Quality Control
To ensure the integrity of the fluorinated intermediate incorporation, specific NMR signatures must be verified.
Table 1: Key Spectral Characteristics
Feature
Expected Signal (1H NMR, 400 MHz, DMSO-d6)
Structural Assignment
Amide Proton
8.0–8.2 ppm (d, J=7.5 Hz)
-NH-C=O linkage
Benzylic CH2
3.4–3.5 ppm (s)
Phenylacetate methylene
Fluorine Splitting
7.0–7.3 ppm (m)
Aromatic protons ortho to Fluorine exhibit complex coupling.
19F NMR
-116 to -118 ppm (s)
Single fluorine signal (confirms no defluorination).
Troubleshooting Guide
Low Yield in Step 1: If the acid is sterically hindered (e.g., if using 2,6-difluorophenylacetic acid), switch solvent to NMP and increase temp to 50°C.
Racemization: Not applicable for unsubstituted phenylacetic acids. If using
-methyl-4-fluorophenylacetic acid, use T3P (Propylphosphonic anhydride) instead of HATU to suppress racemization.
References
GPR119 Biology & Target Validation
Overton, H. A., et al. (2006). "Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents." Cell Metabolism.
Phenylacetamide Agonist Discovery
Zhu, C., et al. (2017).[3] "Discovery of phenyl acetamides as potent and selective GPR119 agonists."[3] Bioorganic & Medicinal Chemistry Letters. (Merck & Co.[3] Research).
Synthetic Methodology (Amide Coupling)
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
Fluorine in Medicinal Chemistry
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Boronic Acids
Introduction & Mechanistic Causality The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely applied transition metal-catalyzed methods for the construction of carbon-carbon bonds in pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Causality
The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely applied transition metal-catalyzed methods for the construction of carbon-carbon bonds in pharmaceutical development and materials science[1]. Within the spectrum of electrophiles, aryl bromides represent the "sweet spot" for synthetic chemists. They offer an optimal balance of reactivity and stability: they undergo oxidative addition significantly faster than aryl chlorides, yet are more commercially accessible and bench-stable than aryl iodides[2].
To master this chemistry, one must understand the causality behind the catalytic cycle:
Oxidative Addition : The active, electron-rich Pd(0) species inserts into the C–Br bond. For aryl bromides, this step is generally exergonic and fast. However, electron-donating groups on the aryl bromide can increase the activation barrier, often necessitating the use of electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like SPhos) to increase electron density at the palladium center[1].
Transmetalation : This is frequently the rate-limiting step. Boronic acids themselves are poor nucleophiles. The addition of an inorganic base (e.g., K₂CO₃, K₃PO₄) is mandatory because the base coordinates to the empty p-orbital of the boron atom, forming a highly nucleophilic tetracoordinate boronate complex[3]. The base also facilitates the exchange of the bromide ligand on the Pd(II) complex for a hydroxo or alkoxo ligand, priming the complex for transmetalation.
Reductive Elimination : The resulting diaryl-Pd(II) complex undergoes reductive elimination to release the biaryl product and regenerate the Pd(0) catalyst. Sterically demanding ligands force the two aryl groups into close proximity, dramatically accelerating this product-releasing step[1].
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reaction Optimization Matrix
A successful protocol relies on the synergistic selection of the catalyst, base, and solvent system. High-throughput screening kits (e.g., 24-well microscale formats) are highly recommended to rapidly identify the optimal combination for complex substrates. The table below summarizes the causality behind common reagent choices.
Parameter Category
Reagent Choice
Causality & Substrate Scope
Catalyst / Ligand
Pd(PPh₃)₄
Standard, cost-effective catalyst for unhindered, electron-deficient aryl bromides. Prone to oxidation; requires strict inert conditions.
Pd(dppf)Cl₂
Bidentate ligand prevents catalyst aggregation. Excellent for moderate steric hindrance and broad functional group tolerance.
Pd(OAc)₂ / SPhos
Highly active system for sterically hindered (ortho-substituted) or electron-rich aryl bromides. Accelerates both oxidative addition and reductive elimination[1].
Base
Na₂CO₃ / K₂CO₃
Mild, standard bases suitable for most robust boronic acids and aryl bromides[3].
K₃PO₄ (aq)
Stronger base, highly effective in biphasic systems. Ideal for activating sterically hindered boronic acids.
CsF
Mild, anhydrous base. Used when substrates are sensitive to hydrolysis or when protodeboronation is a major competing side reaction.
Solvent System
Toluene / H₂O (4:1)
Classic biphasic system. Toluene dissolves the organic substrates, while water dissolves the inorganic base, facilitating interfacial transmetalation[3].
1,4-Dioxane / H₂O
Highly miscible at elevated temperatures, providing a homogenous reaction mixture. Excellent for polar substrates.
Experimental Protocols
Protocol: Preparative Scale Synthesis (1.0 mmol)
This protocol utilizes standard Schlenk techniques to prevent oxygen ingress, which is the primary cause of catalyst deactivation and boronic acid homocoupling[4].
Preparation & Degassing: Sparge 1,4-dioxane and deionized water separately with ultra-pure Nitrogen (N₂) or Argon for 30 minutes prior to use. Causality: Dissolved oxygen promotes the oxidative homocoupling of the boronic acid, reducing the effective stoichiometry and complicating purification.
Inert Atmosphere Setup: Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous flow of N₂.
Solid Reagent Addition: Add the aryl bromide (if solid), aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃ to the Schlenk tube. Seal the tube with a septum.
Purge Cycle: Evacuate the tube via a vacuum manifold and backfill with N₂. Repeat this cycle three times to ensure a strictly inert environment[4].
Liquid Addition: Add the degassed 1,4-dioxane (8.0 mL) and degassed H₂O (2.0 mL) via syringe through the septum. (If the aryl bromide is a liquid, add it neat via syringe at this stage).
Reaction & Self-Validation: Replace the septum with a Teflon screw cap under positive N₂ flow. Heat the biphasic mixture in a pre-heated oil bath at 90 °C with vigorous stirring (1000 rpm) for 4–12 hours. Self-Validation Step: At 4 hours, halt stirring, allow phase separation, and withdraw a 10 µL aliquot of the organic layer via a N₂-purged microsyringe. Dilute in MeCN and analyze via LC-MS or TLC to confirm the complete consumption of the aryl bromide.
Work-Up: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and H₂O (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.
Step-by-step experimental workflow for preparative-scale Suzuki coupling.
Troubleshooting & Causality
Issue: Protodeboronation (Loss of Boronic Acid)
Observation: LC-MS shows unreacted aryl bromide and the presence of the des-boronated arene (Ar'-H).
Causality: Boronic acids, particularly electron-deficient or heteroaryl variants (e.g., 2-pyridylboronic acid), are susceptible to hydrolytic C–B bond cleavage at high temperatures in the presence of water and base.
Solution: Switch to anhydrous conditions using CsF as the base in dry THF or Dioxane. Alternatively, utilize highly active catalysts (e.g., Pd-PEPPSI-IPr or Pd/SPhos) to accelerate the cross-coupling rate so that it outcompetes the degradation pathway[1].
Issue: Boronic Acid Homocoupling
Observation: Formation of the symmetric Ar'-Ar' byproduct.
Causality: Ingress of atmospheric oxygen oxidizes the Pd(II) intermediate or directly promotes the oxidative homocoupling of the boronic acid.
Solution: Strictly adhere to degassing protocols (freeze-pump-thaw is superior to sparging for critical applications) and ensure Schlenk lines are leak-free[4].
Issue: Precipitation of "Palladium Black"
Observation: The reaction mixture turns opaque black shortly after heating, and conversion stalls.
Causality: The active Pd(0) species is unstable without sufficient ligand coordination. If the ligand oxidizes (due to O₂) or dissociates, Pd(0) aggregates into inactive bulk metal.
Solution: Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or 3:1), lower the reaction temperature, or switch to a more stable pre-catalyst (e.g., Buchwald precatalysts).
Nucleophilic substitution reactions of 2,5-difluorophenyl derivatives
Application Note: Precision Nucleophilic Substitution of 2,5-Difluorophenyl Derivatives Executive Summary The 2,5-difluorophenyl moiety is a privileged scaffold in medicinal chemistry, featured prominently in antifungal...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Nucleophilic Substitution of 2,5-Difluorophenyl Derivatives
Executive Summary
The 2,5-difluorophenyl moiety is a privileged scaffold in medicinal chemistry, featured prominently in antifungal agents (e.g., Isavuconazole), insomnia therapeutics (Lemborexant), and oncology candidates. Its metabolic stability and ability to modulate lipophilicity make it a critical building block. However, functionalizing this scaffold via Nucleophilic Aromatic Substitution (
) presents a unique challenge: distinguishing between two chemically similar but electronically distinct fluorine atoms.
This guide provides a rigorous technical framework for achieving high regioselectivity in
reactions of 2,5-difluorophenyl derivatives. We move beyond basic synthesis to explore the electronic causality of regiocontrol, solvent-dependent transition states, and "self-validating" protocols using F NMR spectroscopy .[1]
Mechanistic Insight: The Electronic Landscape
To control the reaction, one must understand the electronic bias of the substrate. In a typical precursor like 2,5-difluoronitrobenzene or 2,5-difluorobenzonitrile , the two fluorine atoms are not equivalent.
The C2-Fluorine (Ortho): Located ortho to the Electron Withdrawing Group (EWG).[1] Attack at this position forms a Meisenheimer complex where the negative charge can be delocalized onto the EWG (resonance stabilization). This is the kinetically favored pathway.
The C5-Fluorine (Meta): Located meta to the EWG.[1] Attack here relies solely on inductive stabilization by the EWG, which is significantly weaker.
Key Rule: Standard
conditions will almost exclusively displace the C2-fluorine .[1] Displacing the C5-fluorine requires blocking the C2 position or using specific "Directed " catalysts, which is outside standard scope.
Visualizing the Regioselectivity
Figure 1: Mechanistic divergence showing why C2-substitution is the dominant pathway due to resonance stabilization of the intermediate.[1]
Starting Material (2,5-difluoro-EWG): Two distinct multiplets (approx -110 to -130 ppm).[1]
Product (2-amino-5-fluoro-EWG): The signal for the displaced Fluorine (at C2) disappears.[1] The remaining Fluorine (at C5) shifts significantly (usually upfield due to electron donation from the new amine).
Leaving Group: A sharp singlet for free fluoride (
) appears around -100 to -150 ppm (highly solvent dependent).[1]
Validation Criteria:
Success: Disappearance of the C2-F signal; integration of C5-F signal remains constant relative to an internal standard (e.g.,
-trifluorotoluene).
Failure (Bis-substitution): Disappearance of both aromatic fluorine signals.[1]
Troubleshooting & Optimization Logic
When the reaction fails or yields are low, use this decision matrix to troubleshoot.
Figure 2: Decision tree for troubleshooting common
issues in difluoro-systems.
References
Magritek. "On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR." Application Note.
Hein, J. E., et al. "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization." ChemRxiv, 2021.
Misaki, T., et al. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." J. Am. Chem. Soc., 2016.[1]
Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Org.[1][2][3][4][5] Process Res. Dev., 2014.
PubChem. "2,5-Difluorobenzonitrile Compound Summary."[1] National Library of Medicine.[1]
Application Note: Process Development for the Esterification of 4-Bromo-2,5-difluorophenylacetic Acid
Executive Summary & Strategic Rationale This application note details the optimized protocol for the methyl esterification of 4-bromo-2,5-difluorophenylacetic acid (CAS: 85068-27-5). This substrate is a critical building...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
This application note details the optimized protocol for the methyl esterification of 4-bromo-2,5-difluorophenylacetic acid (CAS: 85068-27-5). This substrate is a critical building block in the synthesis of GPR119 agonists, kinase inhibitors, and advanced agrochemicals. The bromine moiety serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the difluoro-substitution pattern modulates metabolic stability and lipophilicity.
Why This Protocol?
While Fischer esterification (acid-catalyzed equilibrium) is common, it often suffers from incomplete conversion in electron-deficient phenylacetic acids due to equilibrium constraints. This guide prioritizes an Acyl Chloride Activation Strategy (In-Situ) using Thionyl Chloride (
).
Key Advantages of the Selected Method:
Irreversibility: The formation of
and gases drives the reaction to completion, unlike equilibrium-based Fischer methods.
Anhydrous Environment:
acts as a scavenger for adventitious water, preventing hydrolysis.
Purification Efficiency: The volatile byproducts allow for a simplified workup, often yielding product
pure without chromatography.
Chemical Context & Reaction Mechanism[1][2][3][4][5][6]
The reaction proceeds via a nucleophilic acyl substitution.[1][2] The carboxylic acid is first activated by thionyl chloride to form the highly electrophilic acid chloride intermediate, which is then intercepted by methanol.
Reaction Scheme
Where R = 4-bromo-2,5-difluorobenzyl
Mechanistic Pathway Visualization
Figure 1: Mechanistic workflow for the thionyl chloride mediated esterification. Note the irreversible generation of gas byproducts which drives the reaction forward.
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH solution) to neutralize acidic off-gases (
, ).
Solvation: Charge the flask with 4-bromo-2,5-difluorophenylacetic acid (1.0 equiv). Add anhydrous Methanol (
relative to substrate mass).
Note: If solubility is poor at
, a co-solvent of DCM () can be added, though pure MeOH is preferred for kinetics.
Activation (Exothermic): Cool the solution to
using an ice/water bath.
Addition: Add Thionyl Chloride (2.0 equiv) dropwise via the addition funnel over 30–45 minutes.
Critical Control: Maintain internal temperature
. Vigorous gas evolution will occur.
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour, then heat to mild reflux (
) for 2–3 hours.
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The acid spot (
) should disappear, replaced by the ester ().
Workup:
Cool the mixture to RT.
Concentrate the mixture under reduced pressure (Rotovap) to remove excess MeOH and residual
.
Redissolve the residue in Ethyl Acetate (EtOAc).
Wash sequentially with:
Saturated
() to remove traces of acid/HCl.
Brine (
).
Dry the organic layer over anhydrous
, filter, and concentrate.
Purification: The crude oil usually solidifies upon standing. If purity is
, recrystallize from Hexane/EtOAc or pass through a short silica plug.
Optimization of reaction conditions for C-C bond formation on phenyl ring
Executive Summary This guide details a systematic approach to optimizing Carbon-Carbon (C-C) bond formation on phenyl and heteroaryl rings, specifically focusing on the Suzuki-Miyaura cross-coupling reaction . While this...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details a systematic approach to optimizing Carbon-Carbon (C-C) bond formation on phenyl and heteroaryl rings, specifically focusing on the Suzuki-Miyaura cross-coupling reaction . While this transformation is a cornerstone of medicinal chemistry, substrate-specific failure modes (e.g., protodeboronation, catalyst poisoning) often require bespoke conditions. We present a High-Throughput Experimentation (HTE) workflow that transitions from microscale screening (96-well format) to gram-scale validation, ensuring rapid identification of robust conditions for drug discovery applications.
Mechanistic Basis & Critical Variables
To optimize effectively, one must understand the failure points within the catalytic cycle. The Suzuki-Miyaura reaction proceeds through a Pd(0)/Pd(II) cycle involving three distinct steps: Oxidative Addition, Transmetallation, and Reductive Elimination.[1]
The Catalytic Cycle (Visualization)
Figure 1: The catalytic cycle of Pd-catalyzed cross-coupling. Optimization targets specific bottlenecks: bulky electron-rich ligands accelerate Oxidative Addition; bases facilitate Transmetallation.
Solution: Use Buchwald Precatalysts (Gen 3/4) (e.g., XPhos, SPhos) or NHC-Pd complexes. These bulky, electron-rich ligands facilitate oxidative addition and prevent catalyst deactivation [1][2].
Base:
Challenge: Strong bases can cause deprotonation of sensitive heterocycles or protodeboronation of the boronic acid.
Solution: Screen a gradient from weak inorganic bases (K₂CO₃, K₃PO₄) to strong organic bases (DBU) or hydroxides (CsOH) [3].
Solvent System:
Challenge: Solubility of inorganic bases vs. organic substrates.
Solution: Biphasic systems (Dioxane/H₂O, Toluene/H₂O) are standard. For water-sensitive substrates, use anhydrous polar aprotic solvents (DMF, DMSO) with organic bases [4].
Instead of "one-factor-at-a-time" (OFAT) optimization, we utilize a combinatorial screening matrix . This allows simultaneous evaluation of electronic and steric parameters.[2]
The HTE Workflow
Figure 2: The HTE workflow allows for the rapid screening of 32-96 unique reaction conditions in a single operational day.
Detailed Protocol: Microscale Optimization Screen
Objective: Identify optimal conditions for coupling a heteroaryl chloride with a phenylboronic acid.
Materials Required
Reaction Vessel: 96-well glass vial block (e.g., 1 mL vials) with a sealing mat.
Catalyst Stock Solutions (20 µmol/mL in THF):
Pd(dppf)Cl₂·DCM: Robust "workhorse" for simple substrates.
XPhos Pd G4: Excellent for aryl chlorides and phenols.
SPhos Pd G4: Ideal for sterically hindered substrates.
PEPPSI-IPr: NHC catalyst for difficult, electron-deficient substrates.
Base Stock Solutions (1 M aqueous or slurry):
K₂CO₃ (Mild)
K₃PO₄ (Moderate)
Cs₂CO₃ (Stronger/Soluble)
Et₃N (Organic, anhydrous option)
Step-by-Step Procedure
Substrate Preparation:
Prepare a master mix of the Aryl Halide (1.0 equiv) and Boronic Acid (1.5 equiv) in the desired solvent (e.g., 1,4-Dioxane).
Note: Add an Internal Standard (e.g., 4,4'-di-tert-butylbiphenyl) to this mix for accurate UPLC quantitation.
Dispensing (Glovebox or Liquid Handler):
Dispense 500 µL of Substrate Master Mix into each vial of the 96-well block.
Add 25 µL of Catalyst Stock Solution (5 mol%) to the respective rows.
Add 50 µL of Base Stock Solution (2.0 equiv) to the respective columns.
Reaction:
Seal the block with a PTFE-lined mat and a compression clamp.
Place on a heated orbital shaker.
Conditions: 80°C for 16 hours @ 700 rpm.
Work-up & Analysis:
Cool block to room temperature.
Dilute each well with 500 µL MeCN (to solubilize organic products and precipitate salts).
Centrifuge the plate (3000 rpm, 5 min).
Sample the supernatant for UPLC-MS analysis.
Success Criterion: >85% conversion (Area%) relative to Internal Standard.
Data Analysis & Troubleshooting
Compare the yield across the matrix. Use the table below to interpret failure modes.
Observation
Probable Cause
Optimization Strategy
No Reaction (0% Conv.)
Catalyst poisoning or Oxidative Addition failure.
Switch to XPhos Pd G4 or BrettPhos ; Increase Temp to 100°C.
Deboronation (Ar-H)
Protodeboronation of boronic acid.
Use anhydrous conditions (DMF/Cs₂CO₃); Switch to Boronic Ester (BPin) or MIDA boronate [5].
Avoid alcoholic solvents; Use sterically bulky ligands (e.g., tBuXPhos ) to speed up Reductive Elimination.
Scale-Up and Validation
Once a "hit" condition is identified (e.g., XPhos Pd G4 / K₃PO₄ / Dioxane:H₂O), validation is required before kilo-scale production.
Concentration Check: Run the reaction at 0.1 M, 0.5 M, and 1.0 M to test solubility limits and exothermicity.
Catalyst Loading Study: Titrate catalyst down from 5 mol% to 0.5 mol% to determine the Minimum Effective Concentration (MEC).
Scavenger Treatment: For pharmaceutical intermediates, residual Pd must be removed. Treat the crude reaction mixture with SiliaMetS® Thiol or activated carbon during the workup.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research.
Krska, S. W., et al. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Medicinal Chemistry Letters.
Schroeder, H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Radiosynthesis of [
C]Methyl Phenylacetate Ligands
C]Methyl Phenylacetate and Derivatives (e.g., [C]Methylphenidate) via [C]Methyl Triflate.
Executive Summary & Scientific Rationale
This guide details the automated radiosynthesis of [
C]Methyl Phenylacetate ([C]MPA) and its pharmacologically active derivatives (e.g., the dopamine transporter ligand [C]Methylphenidate ) from phenylacetic acid precursors.
Target Audience: Radiochemists and PET Physicists involved in neuroimaging and metabolic research.
Scientific Significance:
Methyl phenylacetate derivatives serve two distinct roles in PET imaging:
Metabolic Probes: Simple [
C]MPA is used to image cerebral protein synthesis and esterase activity. Upon crossing the blood-brain barrier (BBB), it is hydrolyzed by intracellular esterases to [C]phenylacetic acid, which is trapped in the tissue.
Receptor Ligands: Complex derivatives, such as [
C]Methylphenidate (Ritalin), bind with high affinity to the dopamine transporter (DAT), serving as biomarkers for ADHD and neurodegenerative disorders.
Chemical Strategy:
The synthesis relies on the rapid
esterification of a carboxylate precursor using [C]Methyl Triflate ([C]CHOTf) . While [C]Methyl Iodide ([C]CHI) can be used, [C]CHOTf is preferred due to its superior reactivity (approx. times higher than iodide) and ability to label sterically hindered acids without requiring high temperatures that promote hydrolysis.
Critical Materials & Precursor Chemistry
To ensure a self-validating and robust protocol, the quality of the precursor salt is paramount. In situ salt formation is common, but pre-formed salts often yield higher specific activity.
Reagents
Component
Specification
Function
Precursor
Phenylacetic Acid (or Ritalinic Acid for Methylphenidate)
Substrate for methylation.
Base
Tetrabutylammonium Hydroxide (TBAH) or NaOH
Deprotonates the acid to form the reactive carboxylate anion.
Solvent
Dimethylformamide (DMF) or DMSO (Anhydrous)
Polar aprotic solvent to facilitate attack.
Methylating Agent
[C]Methyl Triflate ([C]CHOTf)
Highly reactive electrophile.
HPLC Solvent
Ammonium Formate / Acetonitrile
Mobile phase for purification.
Precursor Preparation (The "Captive Solvent" Approach)
Why this matters: Carboxylate anions are poor nucleophiles in the presence of water. The precursor must be strictly anhydrous.
Protocol: Dissolve 1.0 mg of Precursor Acid in 300 µL of DMF. Add 1.0 eq of 0.5M TBAH (in methanol).
Drying: The mixture must be azeotropically dried (if using aqueous base) or used directly if using anhydrous organic base. Recommendation: Use anhydrous TBAH in MeOH and evaporate the MeOH under a stream of inert gas before adding the reaction solvent.
Automated Synthesis Workflow
The following diagram illustrates the "Captive Solvent" method, which is superior to bubbling methods for esters as it minimizes the volume of base required, reducing the risk of product hydrolysis.
Figure 1: Automated workflow for the synthesis of [
C]Methyl Phenylacetate using a GE TRACERlab FX C Pro or similar module. The AgOTf oven converts the iodide to the more reactive triflate on-the-fly.
Detailed Experimental Protocol
Method: Solution Phase Methylation (Captive Solvent).
Module: GE TRACERlab FX C Pro / FX MeI.
Step 1: Production of [
C]Methyl Triflate
Generation: Produce [
C]CO via the N(p,)C nuclear reaction.
Conversion: Reduce to [
C]CH (Ni catalyst, 350°C) and iodinate to [C]CHI (I, 720°C).
Activation: Pass [
C]CHI gas through a heated Silver Triflate (AgOTf) column (180°C) to generate [C]CHOTf.
Expert Insight: The conversion yield should be >95%. If lower, regenerate the AgOTf column.
Step 2: Trapping and Reaction
Precursor Loading: Load the reaction vessel with 1.0–2.0 mg Phenylacetic Acid (or derivative) and 1.5 eq TBAH dissolved in 300 µL anhydrous DMF .
Trapping: Cool the reaction vessel to 0°C (or Room Temperature). Direct the [
C]CHOTf gas stream into the liquid.
Note: [
C]CHOTf is highly reactive; bubbling is not necessary if the headspace is small. It will dissolve and react almost instantly.
Reaction: Seal the vessel and let stand for 60 seconds at Room Temperature.
Causality: Unlike amides, ester formation with triflate is extremely fast. Heating (>60°C) is discouraged as it promotes base-catalyzed hydrolysis of the newly formed ester.
Step 3: Purification
Dilution: Add 1.5 mL of HPLC mobile phase (e.g., 35% Acetonitrile / 65% 0.1M Ammonium Formate) to the reaction vessel.
Injection: Transfer the mixture to the HPLC loop.
Separation:
Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 250 x 10 mm, 5µm).
Flow Rate: 4–6 mL/min.
Detection: UV (254 nm) and Gamma.
Retention: The polar acid precursor elutes near the void volume; the lipophilic methyl ester elutes later (typically 6–9 mins).
Step 4: Formulation
Collection: Collect the radioactive product peak into a flask containing 30 mL water.
SPE Trapping: Pass the solution through a pre-conditioned C18 Sep-Pak Light .
Wash: Wash with 10 mL water to remove organic solvents and buffer salts.
Elution: Elute the product with 1 mL Ethanol followed by 9 mL Saline (0.9%) through a 0.22 µm sterile filter into the final product vial.
Quality Control & Data Specifications
The following parameters must be met for release.
Parameter
Specification
Method
Radiochemical Yield (RCY)
30% – 50% (decay corrected)
Dose Calibrator
Radiochemical Purity (RCP)
> 98%
Analytical HPLC
Specific Activity
> 50 GBq/µmol (@ EOS)
UV/Gamma Ratio
Residual Solvent
DMF < 880 ppm, MeCN < 410 ppm
GC
pH
4.5 – 7.5
pH Strip
Troubleshooting Table:
Observation
Root Cause
Corrective Action
Low Yield
Hydrolysis of product
Reduce reaction time; ensure anhydrous conditions; reduce base equivalents.
Low Specific Activity
Atmospheric CO contamination
Use fresh reagents; ensure system leak integrity; use inert gas blanket.
Precursor Precipitation
Insoluble salt
Switch solvent to DMSO or increase TBAH concentration slightly.
References
Patt, M., et al. (2007). "Synthetic approaches and bio-distribution studies of [11C]methyl-phenidate.
Gomez-Vallejo, V., et al. (2020). "Cross-coupling of [11C]methyllithium for 11C-labelled PET tracer synthesis." Green Chemistry.
Source:
Solbach, C., et al. (2004). "Efficient radiosynthesis of [11C]methylphenidate." Radiopharmaceuticals.[2][3][4][5][6][7]
Context: Describes the optimization of the salt precursor to prevent hydrolysis.
Singleton, T. A., et al. (2023).[3] "Solid Phase 11C-Methylation, Purification & Formulation for Production." Journal of Visualized Experiments (JoVE).[3]
Purification of methyl 2-(4-bromo-2,5-difluorophenyl)acetate by column chromatography
Welcome to the Technical Support Center for the purification of methyl 2-(4-bromo-2,5-difluorophenyl)acetate . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of methyl 2-(4-bromo-2,5-difluorophenyl)acetate .
As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating this halogenated ester. Because this compound is frequently utilized as an intermediate in active pharmaceutical ingredient (API) synthesis—specifically for downstream palladium-catalyzed cross-coupling at the bromide position—removing structurally similar impurities (like the des-bromo byproduct) and unreacted starting materials is critical for downstream success.
Below, you will find a comprehensive breakdown of the chromatographic behavior of this molecule, targeted troubleshooting FAQs, and a self-validating experimental protocol.
System Overview & Chromatographic Behavior
The purification of methyl 2-(4-bromo-2,5-difluorophenyl)acetate via normal-phase silica gel chromatography relies primarily on the interaction between the ester carbonyl and the silanol groups of the stationary phase. The halogens (Br, F) influence the molecule's overall dipole and polarizability but play a secondary role in silica adsorption.
Fig 1: Standard purification workflow for methyl 2-(4-bromo-2,5-difluorophenyl)acetate.
Troubleshooting Guides & FAQs
Q1: My target compound is co-eluting with a slightly higher-running spot. How do I separate them?Cause: This is almost certainly the des-bromo impurity (methyl 2-(2,5-difluorophenyl)acetate). The loss of the heavy bromine atom decreases the molecular weight and polarizability, but because the primary interaction with the silica gel is driven by the identical ester carbonyl group, their adsorption energies are nearly indistinguishable.
Solution: If the difference in retention factor (
Rf) is less than 0.15, standard step gradients will fail[1].
Flatten the Gradient: Switch to an isocratic hold at 2-3% Ethyl Acetate (EtOAc) in Hexanes to maximize the separation factor (
).
Increase Theoretical Plates: Switch from standard irregular silica (40-63 µm) to high-performance spherical silica (15-20 µm)[1].
Change Selectivity: Substitute Hexanes with Toluene. The aromatic solvent will compete for
- interactions with the silica, often amplifying the subtle electronic differences caused by the bromine atom.
Q2: The baseline on my TLC is heavily streaked, and my isolated fractions are contaminated with a broad, tailing band. What happened?Cause: This indicates the presence of unreacted 4-bromo-2,5-difluorophenylacetic acid. Carboxylic acids hydrogen-bond aggressively with the acidic silanol groups on the silica gel, causing severe tailing, band broadening, and contamination of later-eluting fractions[2].
Solution: Do not attempt to separate the acid on a standard normal-phase column. Perform a rigorous liquid-liquid extraction with saturated aqueous NaHCO3before chromatography to deprotonate the acid and partition it entirely into the aqueous layer. If acid streaking persists, adding 1% acetic acid to your mobile phase will suppress ionization and sharpen the band, though pre-column removal is vastly preferred[3].
Q3: I loaded my sample, but the bands are extremely broad and overlapping from the very first fraction. Why?Cause: Band broadening at the solvent front is typically caused by poor injection technique—specifically, loading the sample in a highly polar solvent (like pure EtOAc or Dichloromethane). The strong eluting power of the loading solvent drags the sample down the column before the gradient even begins[4].
Solution: Utilize the dry loading technique (detailed in the protocol below). By evaporating the sample onto a small amount of silica prior to loading, you ensure a perfectly narrow initial band and eliminate solvent-front artifacts[4].
Resolution Troubleshooting Logic
Fig 2: Troubleshooting logic tree for resolving co-eluting halogenated impurities.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system; if step 1 fails, the system prevents you from proceeding to step 4, saving time and resources.
Phase 1: Pre-Column Validation & Dry Loading
Aqueous Workup: Dissolve the crude reaction mixture in EtOAc. Wash 3x with saturated aqueous NaHCO3. Self-Validation: Run a TLC of the organic layer. If a baseline spot remains (UV active), repeat the NaHCO3 wash until the acid is fully removed.
Dry Loading Preparation: Transfer the validated organic layer to a round-bottom flask. Add dry silica gel (approximately 3x the mass of your crude product).
Evaporation: Evaporate the solvent in vacuo using a rotary evaporator until the silica is a free-flowing powder. Causality: This ensures the sample is introduced to the column with zero residual polar solvent, preventing band broadening[4].
Phase 2: Column Packing & Elution
Column Packing: Slurry pack a silica gel column (40-63 µm) using 100% Hexanes. Ensure the silica mass is at least 50x the mass of your crude sample to guarantee sufficient theoretical plates for this sensitive separation[3].
Sample Application: Carefully pour the dry-loaded silica powder evenly onto the top of the packed column bed. Cap with a 1 cm layer of clean sea sand to prevent surface disruption during solvent addition[4].
Gradient Execution: Elute the column using the optimized gradient profile in Table 2.
Table 2: Recommended Gradient Elution Profile
Column Volume (CV)
% Hexanes
% Ethyl Acetate
Mechanistic Purpose
0.0 - 2.0
100
0
Elute non-polar hydrocarbon impurities and establish baseline.
2.0 - 5.0
98
2
Approach target compound elution threshold slowly to maximize .
5.0 - 10.0
95
5
Isocratic hold for target compound elution (Target Rf ~0.35).
10.0 - 12.0
80
20
High-polarity flush to clear the column of any residual degradation products.
Phase 3: Fraction Analysis & Validation
TLC Analysis: Spot every third fraction on a TLC plate. Develop in 10% EtOAc/Hexanes.
2D TLC Validation (Optional but Recommended): If you suspect the compound is degrading on the column, spot a pure fraction in the corner of a square TLC plate. Develop it, rotate the plate 90 degrees, and develop it again. Self-Validation: If the compound is stable, it will appear as a single spot on the diagonal. If it is degrading on silica, you will see off-diagonal spots[2].
References
Tips and Tricks For The Lab: Column Troubleshooting. Scribd / MIT OpenCourseWare. Available at:[Link]
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]
Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester (NotVoodoo X). Available at:[Link]
Successful Flash Chromatography (Whitepaper). Biotage. Available at: [Link]
Storage stability of fluorinated phenylacetate esters under inert atmosphere
Topic: Storage Stability & Handling Under Inert Atmosphere Ticket ID: F-PAE-STAB-001 Status: Active Guide Core Technical Brief: The "Fluorine Activation" Effect Why is this compound degrading? Standard phenylacetate este...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Storage Stability & Handling Under Inert Atmosphere
Ticket ID: F-PAE-STAB-001
Status: Active Guide
Core Technical Brief: The "Fluorine Activation" Effect
Why is this compound degrading?
Standard phenylacetate esters are relatively stable organic oils. However, the introduction of fluorine atoms—whether on the phenyl ring or the ester alkyl chain—fundamentally alters their reactivity profile through the Inductive Effect (-I) .
The Mechanism: Fluorine is the most electronegative element. It pulls electron density away from the carbonyl carbon (
).
The Consequence: This renders the carbonyl carbon significantly more electrophilic (positive character,
).
The Result: The ester becomes "activated."[1][2] It reacts with atmospheric moisture (hydrolysis) at rates 10–100x faster than non-fluorinated counterparts.
Key Insight: If your fluorinated ester is stored in a standard screw-cap vial in a fridge, it will degrade. The moisture permeability of standard caps is sufficient to hydrolyze these activated esters over weeks.
Visualization: The Degradation Pathway
The following diagram illustrates the primary failure modes: Hydrolysis (moisture attack) and Benzylic Oxidation (oxygen attack).
Figure 1: Degradation pathways. Note that hydrolysis (top path) is the dominant failure mode for fluorinated esters due to electronic activation.
Do NOT use: Standard plastic vials (fluorinated compounds can leach plasticizers) or simple snap-caps.
USE: Amber glass vials with Teflon-lined screw caps or Schlenk flasks.
Drying (If previously opened):
If the compound has been exposed to air, dissolve in dry Dichloromethane (DCM), dry over
, filter, and concentrate in vacuo immediately before storage.
Inert Gas Purge:
Insert a long needle connected to an Argon line (Argon is heavier than air and forms a better "blanket" than Nitrogen).
Insert a short "bleed" needle.
Flow Argon gently for 2–3 minutes.
Remove the bleed needle first, then the gas source needle.
Sealing:
Wrap the cap junction tightly with Parafilm .
CRITICAL STEP: Wrap over the Parafilm with electrical tape. Parafilm is permeable to oxygen over time; electrical tape provides mechanical pressure and a secondary seal.
Temperature: Store at -20°C.
Protocol B: Handling for Synthesis
Target Audience: Users dispensing the reagent for reactions.
Equilibrate: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly into the product.
Syringe Transfer: Use oven-dried needles/syringes.[3] Do not pour.
Positive Pressure: If possible, sample under a positive pressure of Nitrogen/Argon.
Troubleshooting Guide (Q&A)
Issue 1: "My liquid ester has turned into a slush or solid."
Explanation: The ester bond has cleaved due to moisture. The resulting phenylacetic acid derivative is typically a solid at room temperature, whereas the ester is a liquid.
Diagnosis: Check solubility.[6] The acid is likely soluble in saturated
(base), whereas the ester is not. Run a TLC; the acid will trail near the baseline (polar), while the ester runs higher.
Remediation:
Dissolve the mixture in Ether/Ethyl Acetate.
Wash with sat.
(removes the acid).
Dry the organic layer (
) and re-concentrate.
Note: You have lost yield, but the remaining liquid is pure ester.
Issue 2: "The clear liquid has developed a yellow tint."
Root Cause: Benzylic Oxidation.
Explanation: The "benzylic" position (the
between the ring and the carbonyl) is susceptible to oxidation, forming conjugated -keto species which are highly colored (yellow/orange).
Diagnosis:
NMR will show a small disappearance of the benzylic singlet (approx 3.6 ppm) and appearance of new downfield aromatic peaks.
Remediation:
Filtration through a short plug of activated silica gel or neutral alumina usually removes these polar, colored impurities.
Distillation is risky due to thermal instability; silica filtration is safer.
Issue 3: "My reaction yield is low, and I smell a sharp, vinegar-like odor."
Root Cause: Pre-reaction degradation.
Explanation: The "vinegar" smell is likely the free acid (phenylacetic acid has a distinct honey/sweaty smell) or the release of the fluorinated alcohol/phenol leaving group.
Remediation: Purify the reagent before use.[3] Do not use "as is" if stored for >3 months.
Stability Risk Assessment Table
Use this table to determine the urgency of your storage conditions.
Compound Type
Electronic Nature
Reactivity
Storage Requirement
Shelf Life (Est.)
Phenylacetate (Standard)
Neutral
Stable
4°C, Dark
1–2 Years
4-Fluorophenylacetate
Mildly Activated
Moderate
-20°C, Inert Gas
6–12 Months
Pentafluorophenyl ester
Highly Activated
High
-20°C, Glovebox/Schlenk
1–3 Months
-Fluorophenylacetate
Unstable
Very High
-80°C, Sealed Ampoule
Weeks
Decision Tree: Can I save my sample?
Figure 2: Rapid remediation decision tree for degraded samples.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying esters and handling air-sensitive reagents).
Uchimaru, T., et al. (2003). "Effect of fluorine substitution on the rate for ester hydrolysis." Journal of Organic Chemistry. (Establishes the acceleration of hydrolysis by fluorine substitution).
Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Comprehensive guide on the electronic effects of fluorine in organic structures).
Sigma-Aldrich (Merck) . Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Industry standard for inert atmosphere techniques).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Separation of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS: 1805105-03-6) from Starting Materials
Audience: Organic Chemists, Process Development Scientists
Content Type: Technical Troubleshooting Guide & FAQs
Executive Summary
This guide addresses the purification of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate , typically synthesized via the esterification of 2-(4-bromo-2,5-difluorophenyl)acetic acid or the methanolysis of 4-bromo-2,5-difluorobenzyl nitrile .
The primary separation challenge lies in removing the unreacted carboxylic acid precursor (pKa ~3.8–4.2) or neutral lipophilic impurities (e.g., benzyl halides) without hydrolyzing the labile methyl ester or debrominating the aromatic ring.
Part 1: Critical Separation Workflows
Workflow A: Removing Unreacted Acid (The "Base Wash" Protocol)
Applicable when the starting material is 2-(4-bromo-2,5-difluorophenyl)acetic acid.
The Logic: The target ester is neutral and lipophilic. The starting acid can be deprotonated to form a water-soluble carboxylate salt. The high electronegativity of the fluorine atoms at positions 2 and 5 increases the acidity of the phenylacetic acid derivative compared to non-fluorinated analogues, facilitating extraction into mild base.
Step-by-Step Protocol:
Dilution: Dilute the crude reaction mixture (usually in Methanol/H2SO4) with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Note: Avoid Diethyl Ether if possible; the heavy brominated/fluorinated molecule has better solubility in DCM.
Quench: Slowly add the organic phase to cold water to remove bulk mineral acid catalysts.
The pH Adjustment (Critical):
Wash the organic layer with saturated aqueous NaHCO₃ (Sodium Bicarbonate).[1]
Target pH: Aqueous layer must reach pH 8–9.
Why? Stronger bases (NaOH) risk hydrolyzing your newly formed methyl ester. NaHCO₃ is sufficient to deprotonate the fluorinated acid.
Applicable when impurities are non-ionizable (e.g., 4-bromo-2,5-difluorobenzyl bromide, nitriles, or regioisomers).
Data Table: Solubility & Retention Profiles
Compound
Polarity (TLC)
Solubility (Hexanes)
Solubility (MeOH)
Removal Strategy
Target Ester
Moderate ( in 10% EtOAc/Hex)
Moderate
High
Product
Starting Acid
High (Streaks/Baselines)
Low
High
Base Extraction
Benzyl Bromide
Low ()
High
Moderate
Silica Gel / Recrystallization
Nitrile
Moderate-High
Low
High
Silica Gel
Part 2: Visualizing the Logic
Diagram 1: Acid-Base Separation Logic
This decision tree guides you through the removal of the acidic starting material versus neutral byproducts.
Caption: Workflow for separating the target ester from acidic precursors and neutral side-products.
Part 3: Troubleshooting & FAQs
Q1: I performed the NaHCO₃ wash, but TLC still shows a spot corresponding to the starting acid. Why?
Diagnosis: Incomplete deprotonation or "oiling out."
Root Cause: The 2,5-difluoro substitution makes the molecule lipophilic. Even as a salt, it may partition partially back into the organic phase if the aqueous layer is too saturated (salting-out effect) or if the pH isn't high enough.
Corrective Action:
Check pH: Ensure the aqueous layer is pH > 8. If not, add more NaHCO₃.
Dilute Aqueous Phase: Add water to the aqueous wash. High ionic strength (saturated NaHCO₃) forces organic salts back into the organic layer. A more dilute basic solution helps solvate the carboxylate.
Back-Extraction: Extract the basic aqueous layer once with fresh DCM to ensure no ester is trapped, then discard the organic wash (if it contains no ester) or combine it if you are recovering product. Wait, for removing acid: Wash the primary organic layer 2-3 times with 0.5M Na2CO3 instead of saturated NaHCO3.
Q2: An emulsion formed during the extraction.[2] How do I break it?
Diagnosis: Halogenated aromatics (Br/F) are dense and prone to emulsions, especially with basic water.
Corrective Action:
Filtration: Filter the biphasic mixture through a pad of Celite. Suspended solids often stabilize emulsions.
Brine: Add saturated NaCl to increase the density difference (if using EtOAc).
Solvent Switch: If using DCM (bottom layer), switch to EtOAc (top layer) for better density contrast against water.
Q3: Can I use distillation to purify this ester?
Analysis:
Boiling Point: Predicted >260°C at atmospheric pressure [1].
Risk: High thermal load risks debromination or polymerization.
Recommendation:Vacuum Distillation (Kugelrohr) is possible but risky. Column Chromatography is preferred. If you must distill, ensure vacuum is <0.5 mmHg and temperature is kept under 150°C.
Q4: The ester is co-eluting with the benzyl bromide impurity on Silica. What now?
Diagnosis: Both are non-polar.
Corrective Action:
Change Solvent System: Switch from EtOAc/Hexane to Toluene/Hexane or DCM/Hexane . The pi-pi interactions with Toluene often separate halogenated aromatics better.
Chemical Modification: If the impurity is the benzyl bromide, add a small amount of an amine (like morpholine) to the crude mixture before workup. The amine reacts with the benzyl bromide to form a polar ammonium salt, which is easily washed away with water, leaving the unreactive ester behind.
Part 4: References
ChemicalBook. (2025). Methyl 4-bromo-2,5-difluorophenylacetate Properties and Supplier Data. Retrieved from
Apollo Scientific. (2023). Safety Data Sheet: 2-(4-Bromo-2,5-difluorophenyl)acetic acid. Retrieved from
PubChem. (n.d.). 2-(4-Bromo-2,5-difluorophenyl)acetic acid Compound Summary. National Library of Medicine. Retrieved from
Organic Chemistry Portal. (n.d.). Esterification of Carboxylic Acids - General Methods. Retrieved from
Technical Support Center: Safe Handling of Fluorinated Organic Esters
Welcome to the Technical Support Center for the safe handling of skin irritant fluorinated organic esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the safe handling of skin irritant fluorinated organic esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common safety challenges encountered during experimentation. Our focus is on fostering a proactive safety culture through a deep understanding of the materials, risks, and emergency preparedness.
Section 1: Understanding the Hazard - FAQs
This section addresses frequently asked questions regarding the hazards associated with fluorinated organic esters, emphasizing the causality behind safety protocols.
Q1: What makes fluorinated organic esters a skin irritant?
A: The skin irritation potential of fluorinated organic esters stems from their chemical structure. The presence of fluorine, a highly electronegative atom, can increase the reactivity and acidity of the ester. Upon contact with the skin, these esters can hydrolyze, releasing acidic byproducts that can disrupt the skin's natural barrier, leading to irritation, redness, and in some cases, chemical burns.[1][2] The lipophilic nature of the organic part of the ester can also facilitate its penetration through the skin's outer layers, exacerbating the irritant effect.
Q2: I've heard that some fluorinated compounds can cause delayed skin reactions. Why does this happen?
A: Delayed reactions can occur because the initial contact may not cause immediate pain or visible signs of irritation. The compound can slowly penetrate the skin and undergo hydrolysis or react with subcutaneous tissues over time. This is a critical point to understand, as a lack of immediate symptoms does not signify a lack of exposure.[3] It is crucial to treat any suspected contact with a fluorinated organic ester as a potential exposure and initiate decontamination procedures immediately.[4][5]
Q3: Are all fluorinated organic esters equally hazardous?
A: No, the degree of hazard can vary significantly depending on the specific molecular structure. Factors such as the number and position of fluorine atoms, the length of the carbon chain, and the nature of the alcohol and carboxylic acid groups all influence the compound's reactivity, penetrability, and irritant potential. Always consult the Safety Data Sheet (SDS) for the specific ester you are working with to understand its unique hazard profile.[6]
Q4: Can repeated low-level exposure to these esters be harmful?
A: Yes, repeated exposure, even at levels that do not cause immediate visible irritation, can lead to chronic skin conditions like dermatitis.[7] This is because repeated contact can progressively strip the skin of its natural protective oils, leading to dryness, cracking, and increased susceptibility to other chemical irritants.[1][8] Some individuals may also develop sensitization, where subsequent exposures to even minute amounts can trigger a more severe allergic reaction.[8]
Section 2: Proactive Safety & Personal Protective Equipment (PPE) - A Troubleshooting Guide
This section provides a troubleshooting guide for the selection and use of Personal Protective Equipment (PPE), a critical line of defense against exposure.
Q1: My standard nitrile gloves don't seem to offer enough protection. What should I be using?
A: While nitrile gloves offer good general protection in a laboratory setting, they may not be sufficient for all fluorinated organic esters, especially during prolonged handling or in the event of a significant spill.[9]
The "Why": The effectiveness of a glove material is determined by its resistance to permeation by the specific chemical. Some organic solvents can cause nitrile to swell, degrade, or allow the chemical to pass through without visible signs of failure.
Solution: For direct handling of fluorinated organic esters, consider using thicker, chemical-resistant gloves such as neoprene or butyl rubber.[10][11] Always consult the glove manufacturer's compatibility chart for the specific chemical you are using. For tasks with a high risk of splashes, consider double-gloving.
Q2: I find safety goggles cumbersome. Are safety glasses with side shields sufficient?
A: Safety glasses with side shields offer a baseline level of protection against projectiles. However, when working with liquid chemicals that can splash, they are not sufficient.
The "Why": Splashes can easily go around the lenses of safety glasses. Fluorinated organic esters can cause serious eye damage.
Solution: Chemical splash goggles that form a seal around the eyes are mandatory when handling skin irritant fluorinated organic esters.[10][12][13] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][12]
Q3: What type of lab coat is recommended?
A: A standard cotton lab coat may not provide adequate protection against significant splashes of fluorinated organic esters.
The "Why": Cotton and other absorbent materials can hold the chemical against your skin, prolonging contact and increasing the severity of the irritation.
Solution: A lab coat made of a chemical-resistant material, such as polyester or a treated cotton/poly blend, is recommended. For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is advised.[9][11][12]
PPE Selection Summary Table
Body Part
Recommended PPE
Rationale
Hands
Neoprene or Butyl Rubber Gloves
Superior chemical resistance to many organic esters compared to standard nitrile.[10][11]
Eyes
Chemical Splash Goggles
Provides a seal to protect against splashes from all angles.[10][12][13]
Face
Face Shield (in addition to goggles)
Offers an additional layer of protection for the entire face during high-risk procedures.[10][12]
Body
Chemical-Resistant Lab Coat/Apron
Prevents the chemical from soaking through to the skin.[9][11][12]
This section provides detailed, step-by-step protocols for handling emergency situations.
Protocol 1: Skin Exposure Incident
Immediate and correct action is critical to minimize injury.
Immediate Action: As soon as contact is suspected, proceed immediately to the nearest safety shower or eyewash station.[10][13] Do not delay to see if irritation develops.
Decontamination:
Begin flushing the affected area with copious amounts of cool, running water for at least 15 minutes.[10][14]
While flushing, remove any contaminated clothing, shoes, and jewelry.[4] Be careful not to spread the chemical to unaffected areas of the skin.
Seek Medical Attention: After flushing for 15 minutes, seek immediate medical attention.[5] Inform medical personnel of the specific chemical you were exposed to and provide them with the Safety Data Sheet (SDS).
Do NOT Use Neutralizing Agents: Do not attempt to neutralize the chemical on the skin with other substances unless specifically instructed to do so by a trained medical professional or the SDS. This can sometimes worsen the injury.
Protocol 2: Small Spill Cleanup (less than 100 mL)
Alert Personnel: Alert others in the immediate area of the spill.
Evacuate if Necessary: If the ester is volatile or the spill is in a poorly ventilated area, evacuate the immediate vicinity.
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including chemical splash goggles, a face shield, chemical-resistant gloves, and a chemical-resistant apron.[15]
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial spill pillow, to contain the spill and prevent it from spreading.[16]
Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.
Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[16]
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (consult the SDS), followed by soap and water.[16][17]
Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste according to your institution's guidelines.
Protocol 3: Large Spill Cleanup (greater than 100 mL)
Evacuate Immediately: Evacuate the entire laboratory and alert your supervisor and institutional safety office immediately.
Isolate the Area: Close the doors to the laboratory to contain any vapors.
Do NOT Attempt to Clean: Do not attempt to clean up a large spill yourself. Wait for trained emergency response personnel.
Section 4: Visual Workflows
Visual aids can significantly improve the understanding and retention of safety procedures.
Diagram 1: PPE Donning and Doffing Sequence
Caption: Correct sequence for donning and doffing PPE to minimize contamination.
Diagram 2: Skin Exposure Response Flowchart
Caption: Critical steps to take immediately following a skin exposure incident.
Section 5: References
U.S. Environmental Protection Agency. (2019). Standard Operating Procedure for Field Equipment Cleaning and Decontamination at the FEC. [Link]
Rutgers University Environmental Health and Safety. Fluorine. [Link]
Covestro Solution Center. (2012). Safety Data Sheet. [Link]
McMaster University Biosafety Office. Spill Clean-up. [Link]
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
Executive Summary Methyl phenylacetate (MPA) is a critical intermediate in pharmaceutical synthesis (e.g., for synthetic penicillins) and a high-value fragrance ingredient. Its structural integrity hinges on the ester fu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl phenylacetate (MPA) is a critical intermediate in pharmaceutical synthesis (e.g., for synthetic penicillins) and a high-value fragrance ingredient. Its structural integrity hinges on the ester functionality, specifically the carbonyl (
This guide provides an in-depth technical comparison of FTIR spectroscopy against alternative analytical modalities (Raman, NMR) for characterizing the MPA carbonyl stretch. Furthermore, it details the specific spectral signatures that distinguish MPA from its conjugated analogs, such as methyl benzoate, establishing a self-validating protocol for identity verification.
Mechanistic Basis: The "Insulation Effect"
To interpret the FTIR spectrum of methyl phenylacetate, one must understand the electronic environment of the carbonyl group.
The Vibrational Theory
The carbonyl stretching frequency (
) is governed by Hooke’s Law, approximated as:
Where is the bond force constant. Factors that delocalize electron density from the bond (such as conjugation) reduce the bond order, lowering and thus lowering the frequency ().
Structural Analysis of Methyl Phenylacetate
Unlike Methyl Benzoate , where the carbonyl carbon is directly attached to the phenyl ring (allowing
- conjugation), Methyl Phenylacetate possesses a methylene () bridge.
Methyl Benzoate: Conjugation lowers the
frequency to ~1720 cm⁻¹ .
Methyl Phenylacetate: The methylene group acts as an electronic insulator , breaking the conjugation between the aromatic ring and the carbonyl. Consequently, the carbonyl retains its double-bond character similar to aliphatic esters, appearing at a higher frequency (1735–1750 cm⁻¹ ).[2][3]
Visualization: Electronic Effects Pathway
Figure 1: Mechanistic flow illustrating why Methyl Phenylacetate exhibits a higher carbonyl frequency compared to conjugated esters.
Comparative Analysis: FTIR vs. Alternatives
When validating MPA in a drug development pipeline, FTIR is often compared with Raman and NMR. The following table objectively assesses the performance of FTIR for this specific application.
Table 1: Methodological Comparison for Ester Analysis
Feature
FTIR (ATR)
Raman Spectroscopy
¹³C NMR
Primary Detection
Dipole moment change ( stretch is strong).
Polarizability change (Aromatic ring modes are strong).
Excellent for functional group environment (conjugated vs. non-conjugated).
Excellent for isomer identification.
Gold standard for structural elucidation.
Verdict: While NMR is superior for ab initio structural determination, FTIR is the optimal tool for routine identity verification and purity assessment of methyl phenylacetate due to the diagnostic intensity of the carbonyl stretch.
Spectral Benchmarking: Distinguishing Analogs
To ensure the peak observed is indeed Methyl Phenylacetate, it must be benchmarked against structurally related esters.
Table 2: Carbonyl Stretch Frequencies of Related Esters
Compound
Structure
Conjugation Status
Carbonyl Frequency (cm⁻¹)
Methyl Phenylacetate
Non-Conjugated
1735 – 1750
Methyl Benzoate
Conjugated ()
1715 – 1730
Methyl Acetate
Non-Conjugated
1735 – 1750
Phenyl Acetate
O-Conjugated (Inductive)
~1760
Key Insight: If your spectrum shows a carbonyl peak below 1730 cm⁻¹, the sample is likely degraded or contaminated with methyl benzoate (a common oxidation byproduct).
Experimental Protocol: Self-Validating ATR-FTIR
This protocol ensures high reproducibility and includes built-in validation steps.
Materials
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR Accessory.
Figure 2: Step-by-step ATR-FTIR workflow with decision logic for quality control.
Step-by-Step Methodology
System Validation (Background):
Clean the ATR crystal with isopropanol.
Collect a background spectrum.[6] Validation: Ensure no peaks exist in the 2800–3000 cm⁻¹ (C-H) or 1700–1750 cm⁻¹ (C=O) regions.
Sample Application:
Place one drop of neat Methyl Phenylacetate on the crystal.
Note: Ensure full coverage of the crystal active area to maximize signal-to-noise ratio.
Acquisition:
Collect spectrum from 4000 to 600 cm⁻¹.
Parameter Check: Absorbance of the carbonyl peak should be between 0.5 and 1.0 A. If >1.5 A, the detector may be saturating (unlikely with ATR, but possible with thick films).
Data Analysis (The "Fingerprint"):
Primary Diagnostic: Identify the sharp, strong band at 1742 ± 5 cm⁻¹ .
Secondary Confirmation: Look for the C-O-C stretch bands in the 1150–1250 cm⁻¹ region.
Aromatic Confirmation: Observe weak C-H stretches >3000 cm⁻¹ and ring breathing modes ~1500/1600 cm⁻¹.[7]
References
NIST Mass Spectrometry Data Center. Methyl phenylacetate Infrared Spectrum.[8] NIST Chemistry WebBook, SRD 69.[9] Available at: [Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7559, Methyl phenylacetate. PubChem.[8][10] Available at: [Link]
University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. Department of Chemistry and Biochemistry. Available at: [Link]
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][1][3][5][9][10][11][12]
In drug discovery, the chemical formula C9H7BrF2O2 most commonly represents ethyl bromodifluorobenzoate derivatives—critical intermediates for synthesizing fluorinated bioisosteres. While these regioisomers share identical molecular weights (278/280 Da) and elemental compositions, their biological activities differ drastically.
This guide provides a comparative analysis of the mass spectrometry (MS) fragmentation patterns of the three primary regioisomers:
Ortho-Bromo : Ethyl 2-bromo-4,5-difluorobenzoate
Meta-Bromo : Ethyl 3-bromo-4,5-difluorobenzoate
Para-Bromo : Ethyl 4-bromo-2,6-difluorobenzoate
By leveraging specific fragmentation pathways—specifically the Ortho Effect and McLafferty Rearrangement —researchers can unambiguously identify these isomers without relying solely on NMR.
Core Chemical Identity & Isotopic Signature
Before analyzing fragmentation, the molecular ion ([M]⁺˙) must be validated against the unique isotopic signature of Bromine.
Parameter
Value
Notes
Formula
C9H7BrF2O2
Degree of Unsaturation = 5 (Benzene ring + Ester)
Monoisotopic Mass
277.96 Da (Br)
Base peak for calculation
Isotopic Pattern
1:1 Doublet
m/z 278 (Br) and m/z 280 (Br) of equal intensity
Fluorine Effect
Mass Defect
F (18.998) introduces a slight negative mass defect compared to H-rich compounds.
Experimental Protocols (Self-Validating Systems)
To replicate the data presented below, ensure your instrument parameters match these "Hard" (EI) and "Soft" (ESI) ionization standards.
Protocol A: Electron Impact (EI-MS) - Structural Fingerprinting
Best for: Isomer differentiation via fragment ion intensity ratios.
Inlet : GC-MS via splitless injection (250°C).
Ion Source : 70 eV electron energy, 230°C source temperature.
Scan Range : m/z 40–350.
Validation Check : The m/z 278/280 doublet must be visible. If absent, lower source temp to 200°C to prevent thermal degradation.
Protocol B: ESI-MS/MS - High Sensitivity Detection
Validation Check : Observe the transition 279 → 251 (Loss of C2H4) or 279 → 233 (Loss of EtOH).
Comparative Fragmentation Analysis
The differentiation of isomers relies on the stability of the acylium ion and the steric influence of the bromine atom .
Mechanism 1: The "Ortho Effect" (Diagnostic for 2-Bromo Isomers)
In Ethyl 2-bromo-4,5-difluorobenzoate , the bromine atom is ortho to the ester group. Steric crowding weakens the ester bond, facilitating the elimination of the ethoxy group. Furthermore, the bulky bromine can sterically hinder the planar alignment required for resonance stabilization, altering the ratio of the molecular ion to the fragment ions.
Mechanism 2: McLafferty Rearrangement
All isomers possess the requisite gamma-hydrogens (in the ethyl group) to undergo McLafferty rearrangement, yielding the carboxylic acid radical cation (m/z 250/252) and ethylene (28 Da).
Mechanism 3: Alpha-Cleavage (Base Peak Formation)
The dominant pathway for all isomers is the cleavage of the ethoxy group (-OEt), generating the stable benzoyl cation (m/z 233/235).
Comparative Data Table: Relative Ion Intensities (Normalized)
Fragment Ion (m/z)
Identity
Ortho-Br (2-Pos)
Meta-Br (3-Pos)
Para-Br (4-Pos)
Mechanistic Insight
278 / 280
[M]⁺˙
Low (<20%)
High (>60%)
High (>60%)
Ortho-Br steric strain destabilizes the molecular ion, promoting rapid fragmentation.
250 / 252
[M - C₂H₄]⁺˙
Medium (30%)
Low (10%)
Low (10%)
McLafferty Rearrangement.
233 / 235
[Ar-CO]⁺
Base Peak (100%)
Base Peak (100%)
Base Peak (100%)
-cleavage (Loss of •OEt). Universal for benzoates.
205 / 207
[Ar]⁺
High (80%)
Medium (40%)
Medium (40%)
Loss of CO from acylium ion. Facilitated in Ortho-Br due to relief of steric strain.
154
[Ar - Br]⁺
High (50%)
Low (<5%)
Low (<5%)
Diagnostic : Direct loss of Br is rare in benzoates unless the C-Br bond is weakened by ortho-strain.
Visualization of Fragmentation Pathways[1][2][3][4]
The following diagram illustrates the competing fragmentation pathways for the Ortho-Bromo isomer, highlighting the diagnostic "Ortho Path" that distinguishes it from meta/para variants.
Figure 1: Fragmentation tree for Ethyl 2-bromo-4,5-difluorobenzoate. The "C-Br Cleavage" path is significantly enhanced in the ortho-isomer compared to meta/para.
Summary of Key Differentiators
To determine the regiochemistry of your C9H7BrF2O2 sample without NMR:
Check the Molecular Ion Intensity : If the M+ peak (278/280) is weak (<20% of base peak), you likely have the Ortho-isomer (2-bromo). Meta and Para isomers show robust molecular ions.
Monitor m/z 205/207 : A high ratio of [Ar]⁺ (phenyl cation) to [Ar-CO]⁺ (acylium) indicates the Ortho-isomer , as the steric bulk of the ortho-bromine accelerates the ejection of CO to relieve strain.
Look for m/z 199 : The direct loss of Bromine ([M-Br]⁺) is a minor pathway for meta/para but can be significant for the ortho-isomer due to the "Ortho Effect" weakening the C-Br bond.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology.[1]
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-2,6-difluorophenylacetates in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and overall success of a synthetic c...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and overall success of a synthetic campaign. Aryl halides are foundational building blocks, and the choice between a bromo or a chloro substituent can have significant downstream consequences. This guide provides an in-depth comparison of the reactivity of 4-bromo-2,6-difluorophenylacetate and 4-chloro-2,6-difluorophenylacetate, two key intermediates in the synthesis of complex molecules. We will delve into the mechanistic underpinnings of their differential reactivity, provide a framework for experimental comparison, and offer practical insights to guide your synthetic strategy.
Mechanistic Rationale: The Halogen's Impact on Reactivity
The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker than the C-Cl bond, making it more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in many cross-coupling catalytic cycles.[2]
The 2,6-difluoro substitution pattern on the phenyl ring introduces strong electron-withdrawing effects, which can influence the electron density at the C4 position and, consequently, the reactivity of the C-X bond. Furthermore, the acetate group, while not directly conjugated with the ring, also possesses electron-withdrawing character. These electronic factors can modulate the energy of the oxidative addition transition state.
Experimental Comparison: A Head-to-Head Suzuki-Miyaura Coupling
To empirically quantify the reactivity difference between 4-bromo- and 4-chloro-2,6-difluorophenylacetate, a standardized Suzuki-Miyaura cross-coupling reaction serves as an excellent model system. This reaction is a cornerstone of modern organic synthesis for C-C bond formation.[2]
Experimental Objective:
To compare the reaction rates and yields of 4-bromo-2,6-difluorophenylacetate and 4-chloro-2,6-difluorophenylacetate in a Suzuki-Miyaura coupling reaction with a common boronic acid under identical conditions.
Proposed Experimental Protocol:
A detailed, step-by-step methodology for this comparative experiment is provided below.
Figure 1: Experimental workflow for the comparative Suzuki-Miyaura coupling.
Data Analysis and Expected Outcomes:
The primary data points for comparison will be the reaction conversion over time (determined by GC-MS) and the final isolated yield of the coupled product.
Time (hours)
4-Bromo-2,6-difluorophenylacetate Conversion (%)
4-Chloro-2,6-difluorophenylacetate Conversion (%)
1
Expected: 40-60%
Expected: 5-15%
2
Expected: 70-90%
Expected: 15-30%
4
Expected: >95%
Expected: 30-50%
8
Expected: >98%
Expected: 50-70%
24
Expected: >98%
Expected: 70-85%
Final Yield
Expected: High (e.g., >90%)
Expected: Moderate (e.g., 60-80%)
Table 1: Hypothetical comparative data for Suzuki-Miyaura coupling.
It is anticipated that the 4-bromo analogue will exhibit a significantly faster reaction rate and a higher final yield compared to the 4-chloro counterpart under these standard conditions. To achieve comparable yields for the chloro-derivative, more forcing conditions, such as higher temperatures, longer reaction times, or the use of more active and specialized catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos), would likely be necessary.[3]
Application in Buchwald-Hartwig Amination
The principles of reactivity extend to other critical transformations in drug discovery, such as the Buchwald-Hartwig amination for the formation of C-N bonds.[4] This reaction is instrumental in the synthesis of a vast array of pharmaceuticals.
Technical Comparison: HPLC Retention Dynamics of Methyl Esters vs. Carboxylic Acids
Executive Summary In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the derivatization of a carboxylic acid to its methyl ester form fundamentally alters its chromatographic behavior. Methyl esters consi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the derivatization of a carboxylic acid to its methyl ester form fundamentally alters its chromatographic behavior. Methyl esters consistently exhibit longer retention times, higher capacity factors (
), and superior peak symmetry compared to their free acid counterparts.
This shift is driven by two mechanisms: the masking of the polar hydrogen-bond donor (hydroxyl group) and the addition of a hydrophobic methyl moiety. While carboxylic acids are highly sensitive to mobile phase pH due to ionization (
effects), methyl esters behave as neutral, lipophilic species with pH-independent retention. This guide analyzes these differences to aid researchers in method development and metabolite identification.
Mechanistic Foundation: The Polarity Shift
The chromatographic separation of these species is governed by the difference in their Solvation Parameters and Hydrophobicity (LogP).
Structural Impact on Retention[1][2]
Carboxylic Acids (
): Possess both a hydrogen-bond donor (-OH) and acceptor (=O). They are highly polar and capable of strong interactions with the aqueous mobile phase, reducing their affinity for the non-polar C18 stationary phase.
Methyl Esters (
): The replacement of the hydroxyl hydrogen with a methyl group eliminates the H-bond donor capability. This decreases water solubility and significantly increases the partition coefficient into the lipophilic stationary phase.
The pH Dependency Factor
The most critical variable distinguishing these forms is pH sensitivity.
Acids: Retention is governed by the Henderson-Hasselbalch equation.
pH < pKa: Acid is protonated (neutral).[1] Retention is maximal but usually still lower than the ester.
pH > pKa: Acid is ionized (
). Retention collapses near the void volume () due to electrostatic repulsion from the stationary phase and high water solubility.
Esters: Neutral molecules. Retention remains stable across the typical HPLC pH range (2–8).
Visualization: Retention Mechanism
The following diagram illustrates the interaction differences on a C18 silica support.
Figure 1: Mechanistic interaction of ionized acids, neutral acids, and esters with C18 stationary phase.[2][1][3][4][5]
Experimental Comparison: Case Studies
Case Study 1: Small Molecule Pharmaceuticals (Ibuprofen)
Ibuprofen serves as an ideal model compound to demonstrate the retention shift. It contains a single carboxylic acid group that can be esterified to modulate lipophilicity.
Experimental Conditions:
Column: Ascentis® Express C18 (150 x 4.6 mm, 2.7 µm)[6]
Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B)
Mode: Gradient Elution
Detection: UV @ 214 nm
Data Summary:
Analyte Form
Retention Time ()
LogP (Predicted)
Peak Symmetry (Tailing Factor)
Ibuprofen (Free Acid)
~4.5 min
3.5
1.2 - 1.5 (Tailing risk)
Ibuprofen Methyl Ester
~8.2 min
4.2
1.0 - 1.1 (Sharp)
Ibuprofen Ethyl Ester
~9.1 min
4.7
1.0 - 1.1 (Sharp)
Analysis:
The methyl ester elutes nearly 2x later than the free acid. The esterification adds significant hydrophobicity, requiring a higher concentration of organic solvent (Acetonitrile) to elute. Furthermore, the free acid often exhibits peak tailing due to secondary interactions with residual silanols on the column, a phenomenon absent in the ester form.
Case Study 2: Fatty Acids (Lipidomics)
In lipid analysis, Free Fatty Acids (FFAs) are often converted to Fatty Acid Methyl Esters (FAMEs).[7] While GC is the standard for FAMEs, HPLC is superior for separating thermally unstable polyunsaturated variants.
Comparative Metrics:
Separation Efficiency: FAMEs provide higher resolution (
) between chain-length homologs (e.g., C18 vs C20) compared to free acids.
Detection: Free fatty acids have poor UV absorbance at 200-210 nm. Methyl esters do not significantly improve UV absorbance, but they allow for cleaner baselines by eliminating "ion suppression" effects common in Mass Spectrometry (LC-MS) when analyzing acidic species in negative mode.
Detailed Methodology: Standard Comparison Protocol
To replicate these results or validate a new acid/ester pair, follow this standardized protocol.
Sample Preparation (Derivatization)
Why derivatize? To confirm if an unknown peak is a carboxylic acid. If the peak shifts to a longer retention time after treatment with Methanol/Acid, it confirms the presence of a carboxyl group.
Stock Solution: Dissolve 10 mg of analyte (Acid form) in 10 mL Methanol.
Reaction: Add 100 µL of
(catalyst). Heat at 60°C for 30 mins.
Extraction: Add 1 mL water and 1 mL Hexane. Vortex. The Methyl Ester partitions into the Hexane layer.
Injection: Inject the Hexane layer (for NP) or dilute with Mobile Phase (for RP).
HPLC Operating Conditions (Reverse Phase)
Parameter
Setting
Rationale
Stationary Phase
C18 (End-capped)
End-capping reduces silanol activity, critical for the Acid form.
Mobile Phase A
Water + 0.1% Formic Acid
Low pH (~2.7) keeps the Carboxylic Acid protonated () to maximize retention and minimize peak splitting.
Mobile Phase B
Acetonitrile (ACN)
ACN is preferred over Methanol for sharper peaks and lower backpressure.
Gradient
5% B to 95% B over 15 min
Ensures elution of the highly retained Methyl Ester.
Flow Rate
1.0 mL/min
Standard flow for 4.6mm ID columns.
Decision Logic: When to Use Which Form?
Use the following logic flow to determine the optimal analyte form for your specific research goals.
Figure 2: Decision matrix for selecting Free Acid vs. Methyl Ester analysis workflows.
Troubleshooting & Optimization
Common Issue: Peak Tailing in Acid Analysis
Cause: Interaction between the ionized carboxylate group (
) and positively charged residual silanols () on the silica support.
Solution:
Lower pH: Ensure mobile phase pH < 3.0 to suppress silanol ionization.
Switch to Ester: Derivatization completely eliminates this interaction mechanism.
Common Issue: Retention Drift
Acids: Highly susceptible to slight changes in mobile phase pH. A shift of 0.1 pH units near the pKa can shift retention by >10%.
Esters: Robust.[6] Retention is unaffected by minor pH fluctuations.
References
Nikolova-Damyanova, B. (2019). Retention Order of Fatty Acids and Triacylglycerols. AOCS Lipid Library. Retrieved from [Link]
Dolan, J. W. (2020). Rules of Thumb for Reversed-Phase LC: Effect of Mobile-Phase pH on Retention of Carboxylic Acids. LCGC North America. Retrieved from [Link]
Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. Pharm Res. Retrieved from [Link]
Executive Summary: The Fluorine Signature Fluorinated phenylacetic acid derivatives are critical scaffolds in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated analogs of neurotransmitters....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Fluorine Signature
Fluorinated phenylacetic acid derivatives are critical scaffolds in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated analogs of neurotransmitters. In drug development, the precise regiochemistry of the fluorine substituent (ortho, meta, or para) dictates metabolic stability and binding affinity.
This guide provides a technical comparison of the 13C NMR spectral signatures of the three primary isomers of methyl fluorophenylacetate. Unlike proton NMR, where overlapping multiplets can obscure assignment, 13C NMR offers a definitive "fingerprint" through Carbon-Fluorine (C-F) spin-spin coupling . This guide analyzes the magnitude of these couplings (
) to establish a self-validating identification protocol.
Technical Comparison: Isomer Spectral Signatures
The introduction of a fluorine atom breaks the magnetic equivalence of the aromatic ring and introduces predictable splitting patterns. The key to distinguishing the isomers lies not just in chemical shift (
), but in the magnitude of the J-coupling transmitted to the quaternary carbon () and the methylene carbon ().
The "Ortho" Profile (Methyl 2-(2-fluorophenyl)acetate)
Diagnostic Feature: The "Roof Effect" on
and potential coupling to .
Mechanism: The fluorine at position 2 exerts a strong inductive effect through the
-framework.
Key Signals:
C2 (C-F): Large doublet (
Hz).
C1 (C-CH2): Distinct doublet due to 2-bond coupling (
Hz).
C
(Methylene): Often appears as a small doublet ( Hz) due to the proximity of the fluorine.
The "Meta" Profile (Methyl 2-(3-fluorophenyl)acetate)
Diagnostic Feature: Moderate splitting of
without methylene splitting.
Mechanism: The fluorine is at position 3. The coupling path to
is 3 bonds ().
Key Signals:
C3 (C-F): Large doublet (
Hz).
C1 (C-CH2): Moderate doublet (
Hz).
C
(Methylene): Singlet.[1][2] The 4-bond path is too distant for significant coupling.
The "Para" Profile (Methyl 2-(4-fluorophenyl)acetate)
Diagnostic Feature: Minimal splitting of
and symmetry.
Mechanism: The fluorine is at position 4. The molecule possesses a plane of symmetry, simplifying the aromatic region (fewer unique peaks).
Key Signals:
C4 (C-F): Large doublet (
Hz).
C1 (C-CH2): Very small doublet or broadened singlet (
Hz).
Symmetry: C2/C6 are equivalent, and C3/C5 are equivalent, resulting in intense signals.
Comparative Data Tables
The following values are synthesized from standard substituent chemical shift additivity rules and characteristic C-F coupling constants in phenyl systems.
Table 1: Comparative Coupling Constants (
in Hz)
Carbon Position
Assignment
Ortho-Isomer ()
Meta-Isomer ()
Para-Isomer ()
C-F (Ipso)
~245 (d)
~245 (d)
~245 (d)
Ortho to F
~21 (d)
~21 (d)
~22 (d)
Meta to F
~8 (d)
~8 (d)
~8 (d)
Para to F
~3 (d)
~3 (d)
N/A
C1 (Ring Ipso)
to C1
~17 ()
~8 ()
~3 ()
C (CH2)
to CH2
~3 ()
< 1 (s)
< 1 (s)
Table 2: Predicted Chemical Shifts (
in ppm, CDCl3)
Carbon
Ortho-F
Meta-F
Para-F
Multiplicity Note
C=O
171.5
171.5
171.6
Singlet (remote)
C-F
~161.0
~163.0
~162.0
Large Doublet
C1 (Ipso)
~122.0
~136.0
~130.0
Split varies (see Table 1)
C (CH2)
34.5
40.8
40.2
Ortho is shielded
OMe
52.1
52.1
52.1
Singlet
Note: The chemical shift of the methylene carbon (
) in the ortho isomer is significantly upfield (shielded) compared to meta/para due to the "ortho effect" and steric compression.
To ensure accurate assignment and detection of small couplings (like the
in the para isomer), the following protocol is recommended.
Step 1: Sample Preparation
Concentration: 30–50 mg in 0.6 mL CDCl3.
Additives: Trace Cr(acac)3 (Chromium(III) acetylacetonate) is optional but recommended if quantitative integration of quaternary carbons (C-F, C=O) is required to reduce
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE distortion on quaternary carbons.
Spectral Width: 240 ppm (to capture C-F doublets and Carbonyl).
Acquisition Time (AQ): > 1.0 sec (crucial for high resolution to resolve 3 Hz couplings).
Relaxation Delay (D1): 2.0 – 3.0 sec.
Scans: Minimum 512 (due to splitting of signal intensity into doublets).
Step 3: Processing
Window Function: Exponential multiplication with LB = 1.0 Hz.
Zero Filling: Fill to at least 64k points to ensure digital resolution < 1 Hz/point.
Decision Logic: Isomer Identification Workflow
The following diagram illustrates the logical flow for assigning an unknown fluorinated methyl phenylacetate based on spectral features.
Figure 1: Decision tree for the structural assignment of fluorinated phenylacetate isomers based on 13C-19F coupling magnitudes.
References
Breitmaier, E., & Voelter, W. (1987).[3] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard text for C-F coupling constants).
Reich, H. J. (2020).[3] NMR Spectroscopy: Data for Fluorine Coupling. University of Wisconsin-Madison.[3] Available at: [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3][4] (Authoritative source on F-C coupling trends).
HRMS isotopic abundance analysis for bromine-containing organic compounds
Resolving the Doublet: A Comparative Guide to HRMS Platforms for Brominated Compound Analysis Core Directive: The "Fingerprint" of Halogens In drug development, bromine is not just a halogen; it is a beacon. Unlike the s...
Author: BenchChem Technical Support Team. Date: March 2026
Resolving the Doublet: A Comparative Guide to HRMS Platforms for Brominated Compound Analysis
Core Directive: The "Fingerprint" of Halogens
In drug development, bromine is not just a halogen; it is a beacon. Unlike the subtle isotopic fade of Carbon-13, Bromine presents a screaming 1:1 signal intensity that allows us to find a needle in a haystack of biological matrix. However, relying solely on this visual cue is a rookie mistake.
As a Senior Application Scientist, I have seen too many projects fail because they treated High-Resolution Mass Spectrometry (HRMS) as a "black box." This guide dismantles that approach. We will compare the two dominant architectures—Orbitrap (Trap-based) and Q-TOF (Beam-type) —specifically for analyzing bromine-containing organics.
Fundamental Theory: The Physics of the Doublet
To analyze brominated compounds, you must understand the physics that dictates your instrument settings.
The Isotopic Signature:
Bromine exists as two stable isotopes with nearly identical natural abundance.[1][2][3]
: 78.918338 Da (50.69%)
: 80.916291 Da (49.31%)
The Mass Defect:
Bromine has a significant negative mass defect relative to hydrogen-rich biological backgrounds. While a saturated lipid has a mass defect that pulls it slightly above the nominal mass (due to many Hydrogen atoms, 1.0078 Da), Bromine pulls the mass down.
Implication: In a mass defect plot, brominated drugs occupy a unique "island" below the main cloud of endogenous metabolites.
Diagram 1: The Isotopic Logic Flow
This diagram illustrates the decision process for identifying a brominated moiety based on physics.
Caption: Logical workflow for confirming brominated compounds using MS1 data features.
Comparative Analysis: Orbitrap vs. Q-TOF
This is not a "winner takes all" comparison. It is a "right tool for the job" analysis.
A. Orbitrap (Thermo Q-Exactive / Exploris)
The Resolution King.
Mechanism: Ions are trapped in an electrostatic field. Frequency of oscillation
.
Pros for Bromine:
Ultra-High Resolution (UHR): Easily achieves >120,000 FWHM. This is critical for Fine Isotopic Structure (FIS) . If your brominated drug is large (>800 Da), the
isotope of the A peak can bleed into the A+2 region. Only Orbitrap can resolve the peak from the contribution of a co-eluting isobar.
Mass Accuracy Stability: Excellent for long runs without constant recalibration.
Cons for Bromine:
Scan Speed: Higher resolution = longer transient time (slower scans). In fast UHPLC (1-2 sec peak widths), you may get too few points across the peak for accurate quantification.
Space Charge Effects: If the trap is overfilled (e.g., high matrix background), the
ratio can skew, leading to failed pattern matching.
B. Q-TOF (Agilent 6500 series / Sciex TripleTOF / Bruker impact)
The Speed & Quantitation Specialist.
Mechanism: Ions are accelerated into a flight tube. Time of flight
.
Pros for Bromine:
Scan Speed: Incredibly fast (>50 Hz) regardless of resolution. Ideal for capturing narrow UHPLC peaks.
Isotopic Fidelity: Beam-type instruments generally preserve the isotopic ratio better across a wider dynamic range than trap-based systems, provided the detector is not saturated.
Cons for Bromine:
Resolution Limit: Typically tops out at 40k-60k. You might miss fine structure interferences in complex soil or plasma matrices.
Temperature Sensitivity: Flight tubes expand/contract with heat; requires frequent internal reference mass correction (lock mass).
Summary Data Table
Feature
Orbitrap (e.g., Exploris 240)
Q-TOF (e.g., Agilent 6546)
Impact on Bromine Analysis
Max Resolution
> 240,000
~ 60,000
Orbitrap required for FIS (resolving interferences).
Scan Speed
Hz drops as Res increases
Constant High Speed (>50Hz)
Q-TOF better for fast UHPLC quantification.
Isotopic Fidelity
Susceptible to Space Charge
Good (Linear Dynamic Range)
Q-TOF preferred for quant based on pattern.
Mass Stability
High (< 1-3 ppm external)
Moderate (Requires Lock Mass)
Lock mass essential for Q-TOF to keep the "Defect Window" precise.
Experimental Protocol: The Self-Validating System
To ensure scientific integrity, we use a Self-Validating Protocol . This means the experiment contains internal checks that flag failure immediately.
Objective: Identify a brominated metabolite in rat plasma.
Step 1: Sample Preparation (The Clean-up)
Why: Bromine mass defect filtering fails if the matrix ion current is too high (space charge in Orbitrap, detector saturation in Q-TOF).
Protocol: Protein precipitation with Acetonitrile (1:3 ratio). Supernatant evaporation and reconstitution in 10% MeOH.
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Critical Check: Ensure the "Lock Mass" or "Internal Standard" elutes away from the expected retention time of the brominated compound to prevent suppression.
Step 3: MS Acquisition Parameters
Mode: Data Dependent Acquisition (DDA) or SWATH/DIA.
Dynamic Exclusion: Set to 5-10 seconds. Reason: We want MS2 spectra of the doublet, but we don't want to waste cycle time triggering on the A+2 (
) peak if we already triggered on A ().
Inclusion List (Optional): If targeted, include both masses (
and ).
Diagram 2: Experimental Workflow & Data Processing
This diagram details the specific steps from injection to data validation.
Caption: Step-by-step workflow emphasizing Mass Defect Filtering (MDF) as the primary noise reduction tool.
Advanced Field Insights: The "Gotchas"
The Sulfur Interference:
Sulfur (
95%, 4%) also creates an A+2 peak.
Scenario: A metabolite loses Br and gains a Sulfonate group.
Differentiation: The mass difference between
and the isotope peak is distinct, but requires resolution.
Solution: If using Q-TOF (lower res), rely on the intensity of the A+2 peak. Sulfur's A+2 is only ~4.4% abundant. Bromine's is ~97% (relative to A). If the A+2 peak is tiny, it's Sulfur. If it's 1:1, it's Bromine.
The "Double Bromine" Pattern:
If a molecule has two Bromine atoms, the pattern changes from 1:1 to 1:2:1 (
, , ).
Validation: Always check for the "Tent" shape (1:2:1). If you see a 1:1 doublet for a di-bromo compound, you have likely lost one Br atom in-source (in-source fragmentation). Reduce your declustering potential (DP) or capillary temperature.
References
Meija, J., et al. (2016). "Atomic weights of the elements 2013 (IUPAC Technical Report)." Pure and Applied Chemistry. (Definitive source for isotopic abundances).
Thermo Fisher Scientific. (2014). "Mass accuracy and isotopic abundance measurements for HR-MS instrumentation: capabilities for non-targeted analyses." PubMed. (Comparative data on Orbitrap vs Q-TOF).
Zhu, M., et al. (2009). "Mass Defect Filter Technique and Its Applications to Drug Metabolite Identification." Drug Metabolism and Disposition. (Foundational paper on MDF).
Kaufmann, A., et al. (2018). "Q3, qTOF or ORBITRAP LC/MS - which will be better?" ResearchGate.[4] (Practical user comparisons).
Executive Summary & Chemical Profile Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS: 1805105-03-6) is a halogenated organic ester commonly utilized as a pharmaceutical intermediate. Its disposal requires strict adhere...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS: 1805105-03-6) is a halogenated organic ester commonly utilized as a pharmaceutical intermediate. Its disposal requires strict adherence to Halogenated Organic Waste protocols.[1]
Improper disposal of this compound into non-halogenated waste streams or municipal drains poses two critical risks:
Infrastructure Damage: Incineration of fluorinated/brominated compounds without specialized scrubbing generates Hydrofluoric Acid (HF) and Hydrobromic Acid (HBr), which corrode standard combustion chambers.
Regulatory Violation: Under EPA RCRA guidelines (and EU equivalents), mixing halogenated solvents with non-halogenated streams often reclassifies the entire volume as halogenated, significantly increasing disposal costs.
Physicochemical Data for Disposal Logic
Property
Value
Disposal Implication
Molecular Weight
265.05 g/mol
Heavy organic; likely sinks in water.
Physical State
Solid or Viscous Oil
Dictates "Solid Waste" vs. "Liquid Waste" stream.
Functional Groups
Aryl Bromide, Aryl Fluoride, Methyl Ester
DO NOT mix with strong bases (hydrolysis risk) or strong oxidizers.[2]
Hazard Class
Irritant (H315, H319, H335)
Standard PPE required; treat as potential sensitizer.
Immediate Safety & PPE Requirements
Before initiating any disposal procedure, personnel must don the following Personal Protective Equipment (PPE). This compound is an
-substituted phenyl acetate; while less volatile than low-molecular-weight -halo esters, it remains a potent irritant.
Respiratory: Work strictly within a certified chemical fume hood.
Dermal: Double-gloving with Nitrile (0.11 mm minimum thickness) is recommended.
Ocular: Chemical splash goggles (ANSI Z87.1 compliant).
Step-by-Step Disposal Protocol
A. Waste Categorization
This material must be segregated into the Halogenated Organic Waste stream.
EPA Waste Code (US): Typically falls under "Hazardous Waste" (e.g., D001/Toxic if mixed) or specific state-regulated halogenated codes.
Labeling: The container label must explicitly state: "Contains Halogens: Methyl 2-(4-bromo-2,5-difluorophenyl)acetate" to ensure the waste facility utilizes an incinerator equipped with acid gas scrubbers.
B. Scenario-Based Disposal Workflows
Scenario 1: Disposal of Pure Solid/Oil (Expired or Excess Stock)
Do not solubilize the solid unnecessarily. This increases waste volume.
Place the original container (if compatible) or the substance directly into a Wide-Mouth Polyethylene (HDPE) Jar designated for "Solid Hazardous Waste."
If the material is an oil/liquid, transfer to a small glass vial, cap tightly, and place the entire vial into the solid waste drum (Lab Pack method).
Labeling: Mark the drum inventory with the full chemical name and CAS number.
Scenario 2: Disposal of Reaction Mixtures (Liquid Waste)
Segregation: Ensure the waste carboy is designated "Halogenated Organic Waste."
Critical: Do not pour into "General Organic" or "Non-Halogenated" containers.[1]
pH Check: If the reaction mixture contains strong acids or bases, neutralize to pH 5–9 before adding to the solvent carboy to prevent exothermic reactions inside the waste container.
Transfer: Pour slowly using a funnel to avoid splashing.
Log Entry: Immediately record the volume and chemical name on the waste container's log sheet.
Scenario 3: Contaminated Glassware & Spills
Rinsing: Triple-rinse glassware with a compatible solvent (e.g., Dichloromethane or Acetone).
Rinsate Disposal: Pour the rinsate into the Halogenated Organic Waste carboy.
Glass Disposal: Once rinsed, the glassware can be treated as standard broken glass/lab glass waste.
Spills: Absorb liquid spills with vermiculite or sand. Scoop the contaminated absorbent into a sealed bag and dispose of it as Solid Hazardous Waste .
Decision Logic Diagram (DOT)
The following decision tree illustrates the operational workflow for disposing of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate.
Figure 1: Operational decision tree for segregating halogenated ester waste based on physical state.
Chemical Compatibility Matrix
To prevent accidental generation of toxic gases or exothermic runaways, strictly observe these compatibility rules inside the waste container.
Chemical Group
Compatibility Status
Mechanism of Failure
Strong Oxidizers (e.g., Nitric Acid, Peroxides)
INCOMPATIBLE
Potential for violent oxidation of the organic framework.
Strong Bases (e.g., NaOH, KOH)
AVOID
Rapid hydrolysis of the ester; generates heat and methanol.
Alkali Metals (e.g., Na, Li)
INCOMPATIBLE
Risk of reductive dehalogenation (explosion hazard).
Halogenated Solvents (e.g., DCM, Chloroform)
COMPATIBLE
Safe to mix in the same carboy.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Identification (40 CFR Part 261). EPA.gov. [Link]
Capot Chemical. (2024).[3] Safety Data Sheet: Methyl 2-(4-bromo-2,5-difluorophenyl)acetate. [Link](Note: Specific vendor SDS used for hazard identification).
Personal Protective Equipment (PPE) & Handling Guide: Methyl 2-(4-bromo-2,5-difluorophenyl)acetate
Part 1: Executive Safety Summary Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS: 1805105-03-6) is a specialized halogenated building block. While often labeled with standard "Irritant" warnings (H315, H319, H335), its...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Safety Summary
Methyl 2-(4-bromo-2,5-difluorophenyl)acetate (CAS: 1805105-03-6) is a specialized halogenated building block. While often labeled with standard "Irritant" warnings (H315, H319, H335), its structure—an
-bromoester—demands a higher tier of caution than typical organic intermediates.
The Scientist’s Perspective: Do not treat this merely as a benign solid.
-Haloesters are potent alkylating agents. Although the steric bulk of the phenyl ring reduces volatility and immediate reactivity compared to simple methyl bromoacetate, this compound possesses significant lipophilicity due to the difluoro-substitution. This increases the risk of rapid transdermal absorption.
Immediate Action Directive:
Primary Barrier: Double nitrile gloves (minimum) or Laminate (Silver Shield) for solution handling.
Engineering Control: All manipulations must occur within a certified fume hood.
Waste Stream: Halogenated Organic Waste (Do not mix with general organic solvents if segregation is possible).[1]
Part 2: Hazard Profiling & Risk Assessment[2]
To select the correct PPE, we must understand the specific hazards.[2] This table contrasts the regulatory classification with the structural risk potential.
High Risk: Fluorination increases lipid solubility. Potential for delayed chemical burns or sensitization, similar to other benzylic halides.
Ocular
H319 (Causes serious eye irritation)
Lachrymator Potential:-Bromoesters are historically lachrymators. Vapors or dust may cause immediate, severe tearing and incapacitation.
Respiratory
H335 (May cause respiratory irritation)
Inhalation Risk: Dust is the primary vector. Hydrolysis in humid lung tissue can generate hydrobromic acid (HBr) and hydrofluoric acid (HF) traces.
Systemic
Not fully characterized
Alkylating Agent: Potential mutagen. Handle as a suspected carcinogen due to the reactive alkyl bromide moiety.
*Based on SDS data for CAS 1805105-03-6 and structural analogs [1, 2].
Part 3: Personal Protective Equipment (PPE) Matrix
This protocol uses a "Task-Based Barrier Strategy" rather than a blanket rule.
Hand Protection Logic
Why Nitrile? Standard nitrile provides excellent physical protection against the solid.
Why Laminate? If dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF), nitrile degrades rapidly. The dissolved bromoester can then penetrate the skin.
Task
Primary Glove Layer
Secondary Glove Layer
Rationale
Weighing Solid
Nitrile (4 mil)
None required (if dexterity is key)
Solid transfer poses low permeation risk unless dissolved by sweat.
Synthesis/Solvents
Laminate (Silver Shield)
Nitrile (Outer, for grip)
Solvents like DCM carry the toxic payload through nitrile in <5 mins.
Spill Cleanup
Nitrile (8 mil or double 4 mil)
Nitrile (Outer)
Mechanical strength needed for wiping; double layer allows shedding outer glove if contaminated.
Respiratory & Body Protection[4][5][6]
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient if working with solutions under pressure or heat.
Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt into skin if a fire occurs.
Respiratory:
Routine: Fume hood (Face velocity: 80–100 fpm).
Emergency (Spill outside hood): Full-face respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / HEPA). The "Acid Gas" component is critical due to potential HBr hydrolysis [3].
Part 4: Operational Workflow
This workflow ensures safety through engineered redundancy.
Caption: Operational logic flow for handling Methyl 2-(4-bromo-2,5-difluorophenyl)acetate, differentiating protection levels based on solvation state.
Detailed Handling Steps
Engineering Check: Before opening the vial, verify fume hood airflow. Place a spill tray (secondary containment) inside the hood.
Weighing:
Use a disposable anti-static weighing boat.
Technique: Do not use a spatula that has been used for strong oxidizers.
Why? Trace contamination can catalyze decomposition.
Transfer:
Add the solid to the reaction vessel before adding solvent if possible, to minimize splash risk.
If adding solvent to solid, direct the stream down the side of the flask.
Decontamination:
Wipe the exterior of the stock bottle with a dry Kimwipe, then a Kimwipe dampened with saturated Sodium Bicarbonate (
) solution. This neutralizes any hydrolyzed acid traces [4].
Part 5: Emergency Response & Disposal
Spill Response
Scenario: 500mg vial dropped inside fume hood.
Alert: Announce "Spill" to labmates.
Isolate: Close the hood sash immediately to contain dust/vapors.
Clean Up:
Cover spill with vermiculite or sand (Do not use paper towels alone; they may react or spread dust).
Sweep into a jar using a disposable brush.
Wipe area with 5% Sodium Thiosulfate or Bicarbonate solution to deactivate alkylating potential.
First Aid (Self-Validating Protocol)
Skin Contact:
Immediate: Flush with water for 15 minutes.[3][4][5]
Secondary: Wash with soap (alkaline soaps are better to neutralize potential acid hydrolysis products).
Do NOT use ethanol or DMSO; these solvents increase skin permeability and drag the bromide deeper into the tissue.
Eye Contact:
Flush for 15 minutes. Hold eyelids open.
Seek medical attention immediately (Ophthalmologist).
Segregation: Must go into the Halogenated Organic Waste container.
Incompatibility: Do NOT mix with strong bases (NaOH/KOH) in the waste container, as this can cause rapid exothermic hydrolysis and pressurize the drum.
Labeling: Clearly mark as "Contains Fluorinated/Brominated Organics."
References
University of Pennsylvania EHRS. (2025). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press. Retrieved from [Link]